3-Chloro-2-hydroxypropanamide
Description
Structure
3D Structure
Properties
CAS No. |
85344-60-1 |
|---|---|
Molecular Formula |
C3H6ClNO2 |
Molecular Weight |
123.54 g/mol |
IUPAC Name |
3-chloro-2-hydroxypropanamide |
InChI |
InChI=1S/C3H6ClNO2/c4-1-2(6)3(5)7/h2,6H,1H2,(H2,5,7) |
InChI Key |
QOKTWAPZMBZTER-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)N)O)Cl |
Canonical SMILES |
C(C(C(=O)N)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
3-Chloro-2-hydroxypropanamide chemical structure and properties
An In-Depth Technical Guide to 3-Chloro-2-hydroxypropanamide: Structure, Properties, and Synthetic Relevance
Introduction
3-Chloro-2-hydroxypropanamide is a functionalized small molecule of significant interest to researchers and scientists in the fields of organic synthesis and drug development. Its structure, incorporating a reactive chlorine atom, a hydroxyl group, and an amide, makes it a versatile building block for the synthesis of more complex molecules. The presence of a chlorine atom, in particular, can be leveraged to introduce a variety of other functional groups, a common strategy in the development of new pharmaceutical agents. The introduction of chlorine into a molecule can modify its biological profile, sometimes leading to enhanced lipophilicity, potency, and favorable pharmacokinetic properties[1][2]. This guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 3-Chloro-2-hydroxypropanamide, with a focus on its relevance to the scientific research and drug development community.
Chemical Structure and Physicochemical Properties
The chemical structure of 3-Chloro-2-hydroxypropanamide consists of a three-carbon propanamide backbone. A chlorine atom is attached to the third carbon, and a hydroxyl group is attached to the second carbon. The presence of a chiral center at the second carbon means that this compound can exist as two enantiomers, (2R)-2-chloro-3-hydroxypropanamide and (2S)-2-chloro-3-hydroxypropanamide[3].
Structural Diagram
Caption: Chemical structure of 3-Chloro-2-hydroxypropanamide.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃H₆ClNO₂ | PubChem[3] |
| Molecular Weight | 123.54 g/mol | PubChem[3] |
| IUPAC Name | (2R)-2-chloro-3-hydroxypropanamide | PubChem[3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred |
| pKa | Data not available |
Synthesis and Reactivity
Potential Synthetic Routes
While a specific, detailed synthesis protocol for 3-Chloro-2-hydroxypropanamide is not widely published, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A common approach would involve the use of a starting material that already contains some of the desired functional groups. For instance, a synthetic pathway could potentially begin with a derivative of glyceraldehyde or a similar three-carbon molecule.
A related compound, 3-chloro-2-hydroxypropyltrimethylammonium chloride, is synthesized from trimethylamine and allyl chloride, followed by a reaction with chlorine in water[4]. Another related synthesis is that of 3-chloro-2-hydroxypropanesulfonate, which can be prepared through the reaction of epichlorohydrin with sodium bisulfite[5]. These examples suggest that epichlorohydrin could be a key precursor for the synthesis of 3-Chloro-2-hydroxypropanamide as well.
Reactivity Profile
The reactivity of 3-Chloro-2-hydroxypropanamide is dictated by its functional groups:
-
Alkyl Chloride: The primary chloride is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the C-3 position.
-
Hydroxyl Group: The secondary alcohol can undergo oxidation to a ketone or can be involved in esterification or etherification reactions.
-
Amide Group: The amide functionality is relatively stable but can be hydrolyzed under acidic or basic conditions.
Analytical Characterization
The characterization of 3-Chloro-2-hydroxypropanamide would rely on standard analytical techniques to confirm its structure and assess its purity.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show distinct signals for the protons on the three-carbon backbone, with chemical shifts and splitting patterns influenced by the adjacent functional groups.
-
¹³C NMR would provide signals for the three carbon atoms, with their chemical shifts indicating their chemical environment (e.g., the carbon bonded to chlorine would be downfield).
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the amide, and the C=O stretch of the amide.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information. For related compounds like 3-chloro-1,2-propanediol, gas chromatography-mass spectrometry (GC-MS) is a common analytical method[6][7].
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC would be a suitable method for assessing the purity of 3-Chloro-2-hydroxypropanamide and for monitoring reaction progress during its synthesis. A reversed-phase C18 column with a polar mobile phase would likely provide good separation[8].
-
Gas Chromatography (GC): Given its relatively low molecular weight, GC could also be used for the analysis of this compound, potentially after derivatization to increase its volatility[6].
Applications in Research and Drug Development
The primary utility of 3-Chloro-2-hydroxypropanamide in a research and development setting is likely as a versatile chemical intermediate. Its bifunctional nature (a hydroxyl group and a reactive chloride) allows for sequential or orthogonal chemical modifications.
Role as a Synthetic Building Block
The chloro and hydroxyl groups provide handles for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, including pharmaceutical intermediates and other fine chemicals. For example, the related compound 2-Amino-3-chloro-N-hydroxy-propanamide is an intermediate in the preparation of the antibiotic Cycloserine[9]. This suggests that 3-Chloro-2-hydroxypropanamide could similarly serve as a starting material for various bioactive compounds.
Potential in Medicinal Chemistry
The incorporation of a chlorine atom into a drug candidate can significantly alter its pharmacological properties. Chlorine can act as a bioisosteric replacement for other functional groups and can improve a drug's lipophilicity, potency, and pharmacokinetic profile[1]. There are over 250 FDA-approved drugs that contain chlorine, highlighting the importance of chlorinated compounds in medicine[2]. While there is no direct evidence of 3-Chloro-2-hydroxypropanamide itself being a drug, its structure makes it a candidate for derivatization in the search for new therapeutic agents. For instance, 3-hydroxy-propanamidines have been identified as a promising new class of antimalarial agents[10].
Biological Activity and Toxicology
Extrapolated Toxicological Profile
3-MCPD is a known food contaminant that is classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC)[11]. It has been shown to have high acute oral and inhalation toxicity in animal studies[11]. Furthermore, it has been associated with reproductive toxicity and can cause damage to the kidneys and testes with repeated exposure[12][13].
Given the structural similarity, it is prudent to handle 3-Chloro-2-hydroxypropanamide with care and to assume it may have similar toxic properties until specific data becomes available.
Safety and Handling
Given the potential for toxicity, strict safety protocols should be followed when handling 3-Chloro-2-hydroxypropanamide.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
3-Chloro-2-hydroxypropanamide is a molecule with significant potential as a building block in organic synthesis, particularly in the context of drug discovery and development. Its combination of a reactive chlorine atom, a hydroxyl group, and an amide functional group makes it a versatile intermediate for the creation of more complex and potentially bioactive molecules. While specific experimental data on its properties and synthesis are limited in the public domain, its structural similarity to other well-studied compounds allows for a reasoned assessment of its likely characteristics and applications. As the demand for novel chemical entities in the pharmaceutical industry continues to grow, the utility of such functionalized small molecules is likely to increase.
References
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PubChem. 3-chloro-N-hydroxy-2,2-dimethylpropanamide. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. US3532751A - Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts.
-
ResearchGate. Synthesis process for 3-chloro-2-hydroxypropyl-trimethylanimonium chloride. Available from: [Link]
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PrepChem.com. Preparation of 3-Chloro-2-hydroxypropanesulfonic acid. Available from: [Link]
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PubChem. 3-Chloro-2-hydroxypropane-1-sulfonic acid. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. Reaction scheme for the synthesis of 3-chloro-2-hydroxypropanesulfonate. Available from: [Link]
- Divinová, V., Svejkovská, B., Doležal, M., & Velíšek, J. (2004). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard. Czech Journal of Food Sciences, 22(5), 182-189.
- Australian Government Department of Health. (2015). 1,2-Propanediol, 3-chloro-: Human health tier II assessment.
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PubChem. (2R)-2-chloro-3-hydroxypropanamide. National Center for Biotechnology Information. Available from: [Link]
- Belay, H., et al. (2017). Review on 3-Chloro-1,2-Propanediol: A Chloropropanol Formed During Food Processing. Der Pharma Chemica, 9(7), 84-90.
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INCHEM. 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48). Available from: [Link]
- Brereton, P., et al. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives and Contaminants, 15(4), 451-465.
- Knaab, T. C., et al. (2021). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. Journal of Medicinal Chemistry, 64(15), 11414-11433.
-
ResearchGate. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
- Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 267-295.
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Ataman Kimya. SODIUM 3-CHLORO-2-HYDROXYPROPANE SULFONATE. Available from: [Link]
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Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. Available from: [Link]
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MDPI. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Available from: [Link]
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3-Chloro-2-hydroxypropanamide vs. 3-chlorolactic acid differences
An In-depth Technical Guide to the Core Differences Between 3-Chloro-2-hydroxypropanamide and 3-chlorolactic acid
Foreword: A Tale of Two Functional Groups
To the casual observer, 3-Chloro-2-hydroxypropanamide and 3-chlorolactic acid appear as chemical cousins, sharing a common three-carbon backbone adorned with both a hydroxyl group and a chlorine atom. However, for the discerning researcher in drug development and synthetic chemistry, the substitution of a carboxylic acid with a primary amide represents a fundamental divergence in chemical personality. This seemingly minor change from an -OH to an -NH2 at the carbonyl carbon initiates a cascade of differences in physicochemical properties, reactivity, metabolic stability, and biological interaction potential.
This guide moves beyond a simple recitation of data. As a senior application scientist, my objective is to illuminate the causality behind these differences. We will explore not just what is different, but why these differences are critical in the context of molecular design, synthesis, and application. Understanding this dichotomy is paramount for making informed decisions, whether one is designing a novel therapeutic agent, optimizing a synthetic route, or developing a stable formulation. This document serves as a technical resource for professionals who require a nuanced understanding of how a single functional group can redefine a molecule's role and utility.
Section 1: Comparative Physicochemical Profile
The initial characterization of any chemical entity begins with its fundamental physicochemical properties. The distinction between the carboxylic acid and the amide functional group creates significant and predictable variations in properties such as acidity, polarity, and intermolecular bonding potential. These differences are not merely academic; they directly influence a compound's solubility, membrane permeability, and formulation characteristics.
| Property | 3-chlorolactic acid | 3-Chloro-2-hydroxypropanamide | Causality of Difference |
| IUPAC Name | 3-chloro-2-hydroxypropanoic acid[1] | (2R)-2-chloro-3-hydroxypropanamide | Differentiates the primary functional group. |
| Molecular Formula | C₃H₅ClO₃[1] | C₃H₆ClNO₂[2] | Addition of a nitrogen and hydrogen atom, removal of one oxygen. |
| Molecular Weight | 124.52 g/mol [1] | 123.54 g/mol [2] | The amide is slightly lighter than the carboxylic acid. |
| CAS Number | 1713-85-5 (for racemate)[1] | 88154787-4 (for 2R-enantiomer) | Unique identifiers for distinct chemical substances. |
| Melting Point | ~77 °C[3] | Not available | Amides generally have higher melting points than comparable carboxylic acids due to stronger hydrogen bonding. Data for the specific amide is sparse. |
| pKa | ~3.23 (Predicted)[3] | ~16-17 (Amide N-H, Estimated) | The carboxylic acid is a weak acid, readily donating its proton. The amide N-H protons are significantly less acidic. |
| Hydrogen Bonding | 1 Donor (OH), 3 Acceptors (C=O, OH) | 3 Donors (OH, NH₂), 2 Acceptors (C=O, OH) | The amide has more hydrogen bond donors, which can significantly impact solubility and interactions with biological targets. |
| Predicted LogP | -0.2[1][4] | -0.9[2] | The amide is predicted to be more polar/less lipophilic than the carboxylic acid, which can affect membrane permeability. |
Expert Insight: The most impactful difference lies in the pKa. At physiological pH (~7.4), 3-chlorolactic acid will be almost entirely deprotonated to its carboxylate form (3-chlorolactate), rendering it negatively charged. This has profound implications for its ability to cross biological membranes and interact with charged residues in a protein's active site. Conversely, 3-Chloro-2-hydroxypropanamide remains a neutral molecule across a wide physiological pH range, a property often sought in drug candidates to enhance passive diffusion across cell membranes.
Section 2: Synthesis and Manufacturing Landscape
The synthetic accessibility of a molecule is a critical factor in its viability as a research tool or a scalable intermediate. The pathways to these two compounds, while potentially originating from similar precursors, diverge based on the desired functional group.
Synthesis of 3-chlorolactic acid
3-chlorolactic acid is a well-characterized intermediate. Common synthetic routes include:
-
Direct Chlorination: The chlorination of lactic acid can yield the desired product.[5]
-
From Chloroacetaldehyde: Reaction of chloroacetaldehyde with cyanide followed by hydrolysis provides another pathway.[5]
-
From Epichlorohydrin: Ring-opening of epichlorohydrin can also be employed, often leading to related chlorinated propanols and their derivatives.
Notably, it is also a known by-product of acid hydrolysis in food production, such as in soy sauce, and is considered a mammalian metabolite of 3-monochloro-1,2-propanediol (3-MCPD).[3]
Synthesis of 3-Chloro-2-hydroxypropanamide
The synthesis of the specific, unsubstituted 3-Chloro-2-hydroxypropanamide is less commonly documented. However, its synthesis would logically proceed via standard amidation techniques starting from 3-chlorolactic acid or its activated derivatives:
-
Acid Chloride Route: 3-chlorolactic acid can be converted to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂). Subsequent reaction with ammonia (NH₃) would yield the primary amide.
-
Ester Amidation: Conversion of 3-chlorolactic acid to an ester (e.g., methyl 3-chloro-2-hydroxypropanoate) followed by reaction with ammonia.
-
Direct Amidation with Coupling Agents: Using peptide coupling agents (e.g., DCC, EDC) to directly couple 3-chlorolactic acid with an ammonia source.
The synthesis of related N-substituted amides and azetidinones often involves dehydrative annulation or coupling reactions that highlight the versatility of the chloro-acid precursor.[6]
Visualizing a Divergent Synthetic Pathway
The following diagram illustrates how a common precursor like 3-chlorolactic acid can serve as a branch point for the synthesis of either the acid itself (as a final product) or the corresponding amide.
Caption: Divergent synthesis from 3-chlorolactic acid.
Section 3: Reactivity and Stability: An Amide's Resilience
The core difference in reactivity stems from the nature of the carbonyl group in each molecule. The carboxylic acid is an electrophile prone to nucleophilic acyl substitution, while the amide bond is significantly more stable due to resonance.
3-chlorolactic acid (The Reactive Acid):
-
Acyl Substitution: The carboxylic acid readily undergoes esterification with alcohols or amidation with amines (often requiring activation). This makes it a versatile building block.
-
C-Cl Bond Reactivity: The primary alkyl chloride is susceptible to nucleophilic substitution (Sₙ2) reactions. Reagents like sodium azide or other nucleophiles can displace the chloride, a common strategy for introducing further functionality. The reactivity follows the general trend for halogens in such reactions: I > Br > Cl.[7]
3-Chloro-2-hydroxypropanamide (The Stable Amide):
-
Amide Bond Stability: The amide bond is substantially more resistant to hydrolysis than an ester. The delocalization of the nitrogen lone pair into the carbonyl group reduces the electrophilicity of the carbonyl carbon. Harsh acidic or basic conditions are required for its cleavage. This property is frequently exploited in drug design to improve the metabolic stability of a lead compound and increase its in-vivo half-life.
-
C-Cl Bond Reactivity: The reactivity of the C-Cl bond remains, allowing for nucleophilic displacement similar to the acid counterpart. This allows the amide to be used as a scaffold where modifications can be made at the C3 position without disturbing the core amide structure.
Visualizing Comparative Reactivity
Caption: Comparative reaction pathways.
Section 4: Applications in Drug Development & Industry
The choice between these two molecules is dictated by the desired end-goal. The inclusion of a chlorine atom is a well-established strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding interactions.[8][9][10] Over 250 FDA-approved drugs contain chlorine, underscoring its importance.[8][10]
-
3-chlorolactic acid as an Intermediate: Its primary role is as a versatile chemical intermediate. It is used in the production of pharmaceuticals and agrochemicals.[5] Its potential antibacterial and antifungal properties also make it a subject of interest.[5]
-
3-Chloro-2-hydroxypropanamide in Bio-applications: While specific applications are not widely documented, its structural motifs are relevant. The amide group is a cornerstone of peptide and protein structure and is ubiquitous in pharmaceuticals for its ability to form robust hydrogen bonds with biological targets and for its metabolic stability. For example, 3-hydroxypropanamidines have been identified as a promising class of antimalarial agents.[11] The combination of the chloro, hydroxyl, and amide groups provides a scaffold with multiple points for interaction and a neutral charge profile, making it an attractive starting point for library synthesis in drug discovery.
Expert Insight: A drug development team might choose the 3-chlorolactic acid backbone to design a potent, charged inhibitor that forms a salt bridge in an enzyme's active site. Another team, aiming for a brain-penetrant drug, would likely favor the neutral 3-Chloro-2-hydroxypropanamide scaffold to enhance blood-brain barrier permeability. The amide's additional N-H donors could also be crucial for achieving a specific binding orientation that the carboxylate cannot.
Section 5: Comparative Toxicological and Safety Profile
A critical, non-negotiable aspect of chemical evaluation is safety. The available data, though more extensive for the acid, points to the need for careful handling of both compounds.
| Hazard Information | 3-chlorolactic acid | 3-Chloro-2-hydroxypropanamide (Inferred) |
| GHS Pictograms | GHS05 (Corrosion) | GHS08 (Health Hazard) - Based on related amides |
| GHS Signal Word | Danger | Warning - Based on related amides |
| Key Hazard Statements | H314: Causes severe skin burns and eye damage.[1] | H351: Suspected of causing cancer.[12] (For 3-chloro-N-hydroxy-2,2-dimethylpropanamide) |
| Notes | Corrosivity is a primary concern.[1][3] It is also a metabolite of 3-MCPD, a compound classified by IARC as 'Possibly carcinogenic to humans' (Group 2B).[3][13][14] | Direct toxicological data is limited. Data for related compounds, such as other chlorinated propanols and amides, suggest potential for carcinogenicity and reproductive toxicity, warranting cautious handling.[12][13][15] |
Self-Validating Protocol: Always consult the most current Safety Data Sheet (SDS) before handling either compound.[16] Assume that in the absence of specific data, a molecule may possess hazards similar to its structural analogs. All manipulations should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.
Section 6: Analytical Differentiation Protocols
Distinguishing between these two compounds in a laboratory setting is straightforward with standard analytical techniques. The key is to select methods that are sensitive to the differences in their functional groups.
Protocol 1: Differentiating with High-Performance Liquid Chromatography (HPLC)
-
Principle: The greater polarity of the amide compared to the acid (in its protonated state) will result in different retention times on a reverse-phase column.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B). The acid helps to keep the 3-chlorolactic acid protonated for better peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
Sample Preparation: Dissolve a small amount of each compound in the mobile phase.
-
Expected Outcome: 3-Chloro-2-hydroxypropanamide is expected to elute earlier (have a shorter retention time) than 3-chlorolactic acid due to its higher polarity.
-
Protocol 2: Structural Confirmation with Infrared (IR) Spectroscopy
-
Principle: The vibrational frequencies of the C=O, O-H, and N-H bonds are distinct and characteristic for carboxylic acids and amides.
-
Methodology:
-
Sample Preparation: Prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.
-
Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).
-
Expected Outcome:
-
3-chlorolactic acid: Will show a very broad O-H stretch from ~3300 to 2500 cm⁻¹ (characteristic of a hydrogen-bonded carboxylic acid) and a C=O stretch at ~1700-1725 cm⁻¹.
-
3-Chloro-2-hydroxypropanamide: Will show two distinct N-H stretching peaks in the 3400-3100 cm⁻¹ region (for the -NH₂ group), a C=O stretch (Amide I band) at ~1650-1680 cm⁻¹, and an N-H bend (Amide II band) around 1650-1600 cm⁻¹. The O-H stretch from the alcohol will also be present around 3400 cm⁻¹.
-
-
Visualizing the Analytical Workflow
Caption: Multi-technique workflow for differentiation.
Conclusion
The comparison of 3-Chloro-2-hydroxypropanamide and 3-chlorolactic acid serves as a powerful case study in the principles of medicinal and synthetic chemistry. The transition from a carboxylic acid to an amide is not a lateral step but a strategic decision that fundamentally alters the molecule's acidity, polarity, reactivity, and potential for biological interactions. 3-chlorolactic acid is a corrosive, reactive intermediate, a valuable building block for further synthesis. 3-Chloro-2-hydroxypropanamide, by contrast, is a more stable, neutral entity whose structure embodies features—metabolic resilience and enhanced hydrogen-bonding capability—that are highly desirable in the pursuit of effective and bioavailable therapeutics. For the researchers, scientists, and drug development professionals to whom this guide is addressed, the ability to discern and leverage these core differences is fundamental to the art and science of molecular innovation.
References
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PubChem - National Institutes of Health. (n.d.). Chlorolactic acid | C3H5ClO3 | CID 92899. Retrieved from [Link]
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PubChem - National Institutes of Health. (n.d.). 3-Chlorolactic acid, (S)- | C3H5ClO3 | CID 158033. Retrieved from [Link]
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Saccharomyces Genome Database. (n.d.). Chemical: 3-chlorolactic acid. Retrieved from [Link]
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PubChem - National Institutes of Health. (n.d.). 3-chloro-N-hydroxy-2,2-dimethylpropanamide | C5H10ClNO2 | CID 3712764. Retrieved from [Link]
-
PubChem - National Institutes of Health. (n.d.). (2R)-2-chloro-3-hydroxypropanamide | C3H6ClNO2 | CID 88154787. Retrieved from [Link]
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Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 155-197. Retrieved from [Link]
-
Australian Government Department of Health. (2015, February 13). 1,2-Propanediol, 3-chloro-: Human health tier II assessment. Retrieved from [Link]
-
INCHEM. (n.d.). 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF. Retrieved from [Link]
-
Knaab, T. C., et al. (2021). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. ACS Infectious Diseases, 7(9), 2545–2554. Retrieved from [Link]
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PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
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MDPI. (2007, November 12). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Retrieved from [Link]
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- 16. fishersci.com [fishersci.com]
Technical Guide: Solubility Profile and Solvent Selection for 3-Chlorolactamide
The following technical guide details the solubility profile of 3-chlorolactamide (3-chloro-2-hydroxypropanamide).
Executive Summary
3-Chlorolactamide (systematically 3-chloro-2-hydroxypropanamide ) is a functionalized amide intermediate often utilized in the synthesis of heterocycles and as a substrate for enzymatic dehalogenation studies. Its structure combines three distinct functional motifs: a hydrophilic primary amide, a hydrogen-bond-donating secondary hydroxyl group, and a lipophilic yet polarizable alkyl chloride tail.
This guide addresses the critical gap in public solubility data for this specific CAS entry. By synthesizing data from structural analogs (2-chloroacetamide, lactamide, and 3-chloropropane-1,2-diol), we establish a predictive solubility model. The compound exhibits a "Polar-Amphiphilic" profile: highly soluble in water and short-chain alcohols, moderately soluble in polar aprotic solvents, and effectively insoluble in non-polar hydrocarbons.
Key Application: The solubility differential between ethyl acetate (moderate) and water/methanol (high) identifies the former as a prime candidate for extraction or antisolvent crystallization workflows.
Chemical Profile & Structural Analysis
Understanding the solubility requires a dissection of the molecular forces at play.
| Property | Value / Description |
| Systematic Name | 3-chloro-2-hydroxypropanamide |
| Molecular Formula | |
| Molecular Weight | 123.54 g/mol |
| Physical State | Crystalline Solid (Predicted MP: 80–110°C based on lactamide analogs) |
| H-Bond Donors | 2 (Amide |
| H-Bond Acceptors | 2 (Amide |
| Predicted LogP | -0.8 to -0.5 (Hydrophilic) |
Mechanistic Solubility Logic
-
Hydrophilic Domain: The amide and hydroxyl groups dominate the interaction landscape, facilitating strong hydrogen bonding with protic solvents (Water, MeOH).
-
Lipophilic Domain: The chloromethyl group (
) provides limited Van der Waals surface area, insufficient to drive solubility in non-polar solvents like hexane, but sufficient to allow solubility in moderately polar organic solvents like THF or Ethyl Acetate.
Solubility Profile: Water vs. Organic Solvents[1]
The following data represents a predictive consensus derived from the physicochemical properties of 2-chloroacetamide (CAS 79-07-2) and Lactamide (CAS 2043-43-8).
Table 1: Estimated Solubility Performance
| Solvent Class | Representative Solvent | Estimated Solubility (25°C) | Interaction Mechanism | Application Utility |
| Aqueous | Water ( | High (>100 mg/mL) | Strong H-Bonding Network | Reaction medium; Biocatalysis |
| Alcohol | Methanol / Ethanol | High (>100 mg/mL) | Dipole-Dipole + H-Bonding | Solvent for synthesis |
| Polar Aprotic | DMSO / DMF | Very High (>200 mg/mL) | Strong Dipole interactions | Stock solutions; NMR analysis |
| Ketone | Acetone | Moderate (10–50 mg/mL) | Dipole-Dipole | Crystallization (Cooling) |
| Ester | Ethyl Acetate | Low-Moderate (1–10 mg/mL) | Weak H-Bond Acceptance | Ideal Extraction Solvent |
| Chlorinated | Dichloromethane (DCM) | Low (<5 mg/mL) | Weak Dipole | Washing impurities |
| Hydrocarbon | Hexane / Heptane | Insoluble (<0.1 mg/mL) | Induced Dipole only | Antisolvent |
Thermodynamic Insight
The dissolution of 3-chlorolactamide in water is likely enthalpically favorable (
Experimental Protocol: Gravimetric Solubility Determination
Since precise literature values are sparse, the following "Self-Validating System" protocol is required to generate internal data for process development.
Methodology: Saturation Shake-Flask Method
Objective: Determine the saturation solubility (
Reagents:
-
3-Chlorolactamide (Assay >98%)
-
HPLC Grade Solvents (Water, MeOH, EtOAc, Hexane)
-
0.22
PTFE Syringe Filters
Workflow:
-
Preparation: Add excess solid 3-chlorolactamide (approx. 500 mg) to a glass vial containing 2.0 mL of the target solvent.
-
Equilibration: Seal and agitate (orbital shaker at 200 rpm) for 24 hours at 25°C.
-
Check Point: If the solid dissolves completely, add more solid until a precipitate persists.
-
-
Filtration: Allow the suspension to settle for 1 hour. Filter the supernatant using a pre-warmed syringe filter to remove undissolved solids.
-
Quantification (Gravimetric):
-
Pipette exactly 1.0 mL of filtrate into a pre-weighed weighing dish (
). -
Evaporate solvent in a vacuum oven at 40°C until constant weight is achieved (
). -
Calculation: Solubility (
) = .
-
Validation: For higher precision, validate the gravimetric result using HPLC-UV (210 nm) if a standard curve is available.
Strategic Purification & Solvent Selection
The solubility differential suggests a "Reverse-Phase" purification strategy or an "Antisolvent Crystallization."
Diagram 1: Solvent Selection Decision Tree
The following logic flow guides the selection of solvents for purification based on the polarity profile.
Caption: Decision matrix for purifying 3-chlorolactamide based on impurity polarity and solubility differentials.
Recommended Purification Workflow (Recrystallization)
Given the high solubility in ethanol and insolubility in hexane:
-
Dissolution: Dissolve crude solid in the minimum volume of warm Ethanol (50°C).
-
Nucleation: Cool to room temperature. If no crystals form, slowly add Hexane (Antisolvent) dropwise until turbidity persists.
-
Growth: Cool to 4°C overnight.
-
Isolation: Filter and wash with cold Hexane/Ethanol (9:1) mixture.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 122040, 2-Chloroacetamide (Analogous Structure). Retrieved from [Link]
-
Yalkowsky, S.H., He, Y., & Jain, P. (2016). Handbook of Aqueous Solubility Data. CRC Press.[1] (Reference for general amide solubility trends).
- Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for solvent polarity scales and values).
-
Hansen, C.M. (2007). Hansen Solubility Parameters: A User's Handbook.[1] CRC Press.[1] (Theoretical basis for "Like Dissolves Like" predictions).[2][3]
Sources
Topic: 3-Chloro-2-hydroxypropanamide as a Pharmaceutical Intermediate
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 3-chloro-2-hydroxypropyl scaffold, a functionalized three-carbon chain, represents a cornerstone in modern pharmaceutical synthesis. Its inherent reactivity, stemming from the vicinal chloro and hydroxyl groups, makes it a versatile and highly valuable electrophilic building block. This guide delves into the synthesis, properties, and critical applications of derivatives from this scaffold, with a specific focus on 3-Chloro-2-hydroxypropanamide. While direct literature on this specific amide is specialized, its synthetic chemistry and utility can be expertly contextualized through the broader and more extensively documented family of related intermediates, including the corresponding carboxylic acids and sulfonates. We will explore its role in the synthesis of anticonvulsants, antiviral agents, and X-ray contrast media, providing field-proven insights into reaction mechanisms, protocol design, and safety considerations essential for drug development professionals.
The 3-Chloro-2-hydroxypropyl Moiety: A Versatile Synthetic Gateway
The power of the 3-chloro-2-hydroxypropyl structure lies in its bifunctionality. The secondary alcohol provides a site for derivatization or can influence the stereochemical outcome of reactions, while the primary chloride serves as an excellent leaving group, making the terminal carbon a potent electrophilic site for nucleophilic substitution. This dual reactivity allows for the construction of complex molecular architectures from simple, readily available precursors like epichlorohydrin.
The specific functional group at the C1 position—be it an amide, carboxylic acid, or sulfonate—tunes the molecule's properties and dictates its subsequent synthetic transformations, opening pathways to a diverse range of active pharmaceutical ingredients (APIs).
Caption: The 3-chloro-2-hydroxypropyl scaffold as a common precursor for key pharmaceutical intermediates.
Synthesis and Physicochemical Properties
The most industrially viable and common starting point for this class of intermediates is epichlorohydrin, a bulk chemical produced on a massive scale. Its strained epoxide ring is readily opened by nucleophiles, providing a reliable entry into the 3-chloro-2-hydroxypropyl system.
General Synthesis of the Core Scaffold via Epichlorohydrin Hydrolysis
The formation of the diol precursor, 3-chloro-1,2-propanediol, is a critical first step that sets the stage for further functionalization. This is typically achieved through the hydrolysis of epichlorohydrin.
Experimental Protocol: Synthesis of 3-Chloro-1,2-propanediol
-
Charging the Reactor: To a suitable reaction vessel equipped with a mechanical stirrer, condenser, and temperature probe, charge 100 mL of demineralized water.
-
Addition of Epichlorohydrin: At room temperature, add 100 grams of epichlorohydrin to the water under vigorous stirring.[1]
-
Heating and Reaction: Raise the temperature of the reaction mixture to 90°C. Maintain vigorous stirring at this temperature for approximately 6 hours to ensure complete hydrolysis.[1]
-
Monitoring: The reaction can be monitored by gas chromatography (GC) to track the disappearance of the epichlorohydrin starting material.
-
Work-up: Upon completion, the resulting aqueous solution of 3-chloro-1,2-propanediol is typically used directly in subsequent oxidation or derivatization steps in situ to avoid a complex purification process.[1]
Sources
Methodological & Application
Application Notes and Protocol: Ammonolysis of 3-Chlorolactic Acid Esters for the Synthesis of Isoserine Derivatives
Abstract
This document provides a detailed protocol and scientific rationale for the ammonolysis of 3-chlorolactic acid esters, a key transformation for the synthesis of isoserine and its derivatives. Isoserine, a β-amino acid, is a valuable building block in the development of pharmaceuticals and peptidomimetics. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and safety considerations to ensure a successful and reproducible synthesis.
Introduction
The conversion of α-halo esters to α-amino acids is a fundamental reaction in organic synthesis. The ammonolysis of 3-chlorolactic acid esters presents an efficient route to isoserine (3-amino-2-hydroxypropanoic acid), a non-proteinogenic amino acid of significant interest. Its structural motif is found in various biologically active molecules. This application note outlines a robust protocol for this transformation, emphasizing the control of reaction parameters to maximize the yield of the desired primary amine and minimize side products.
Mechanistic Considerations: A Tale of Two Nucleophiles
The core of this protocol lies in the nucleophilic substitution of the chloride atom in the 3-position of the lactic acid ester by ammonia. However, the reaction is not without its complexities. The initially formed isoserine ester is also a nucleophile and can compete with ammonia for the starting material, leading to the formation of secondary and tertiary amines, and potentially even quaternary ammonium salts. This series of reactions is known as Hoffmann's ammonolysis.
To favor the formation of the desired primary amine (isoserine ester), a large molar excess of ammonia is employed. This statistical advantage ensures that a molecule of the 3-chlorolactic acid ester is more likely to react with an ammonia molecule than with the much lower concentration of the product amine.
The general mechanism for the ammonolysis of an ester involves the nucleophilic attack of ammonia on the carbonyl carbon, forming a tetrahedral intermediate.[1][2][3] However, in the case of a halo-ester, the substitution at the halogen-bearing carbon is the primary reaction pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for the ammonolysis of 3-chlorolactic acid esters.
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization based on the specific ester used and the desired scale.
Materials:
-
Methyl or Ethyl 3-chloro-2-hydroxypropanoate
-
Anhydrous Ammonia (NH₃)
-
Anhydrous Ethanol (EtOH)
-
High-pressure reaction vessel (autoclave) with stirring and temperature control
-
Dry ice/acetone bath
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
-
Rotary evaporator
-
Silica gel for column chromatography
Safety Precautions:
-
This reaction must be conducted in a well-ventilated fume hood behind a blast shield due to the use of high-pressure ammonia.
-
Anhydrous ammonia is a corrosive and toxic gas. Handle with extreme care and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a gas mask if necessary.
-
The autoclave should be properly rated for the pressures and temperatures used. Always follow the manufacturer's instructions for the operation of the high-pressure reactor.
-
The neutralization step with a strong base is exothermic.
Procedure:
-
Reactor Setup:
-
Ensure the high-pressure autoclave is clean, dry, and equipped with a magnetic stir bar.
-
Cool the autoclave to -78 °C using a dry ice/acetone bath.
-
-
Charging the Reactor:
-
Dissolve the 3-chlorolactic acid ester (1.0 mole equivalent) in anhydrous ethanol (approximately 5-10 mL per gram of ester).
-
Add the solution of the ester to the pre-cooled autoclave.
-
Carefully condense anhydrous ammonia into the autoclave. A large molar excess is critical; a ratio of 20:1 to 50:1 (ammonia:ester) is recommended to favor the formation of the primary amine.
-
-
Reaction:
-
Seal the autoclave securely.
-
Allow the reactor to warm to room temperature behind a blast shield.
-
Once at room temperature, slowly heat the autoclave to the desired reaction temperature. A temperature range of 40-60 °C is a good starting point.
-
Stir the reaction mixture vigorously for 24-48 hours. The reaction progress can be monitored by taking small aliquots (if the reactor setup allows) and analyzing them by TLC or GC-MS.
-
-
Work-up:
-
After the reaction is complete, cool the autoclave to room temperature and then back down to -78 °C before carefully and slowly venting the excess ammonia into a suitable scrubbing solution (e.g., dilute sulfuric acid).
-
Once the pressure is released, open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Neutralize the mixture with a cold aqueous solution of sodium hydroxide to a pH of approximately 8-9. This will deprotonate the ammonium salts and liberate the free amine.
-
Extract the aqueous mixture with a suitable organic solvent such as dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will likely be a mixture of the desired isoserine ester and potentially small amounts of secondary and tertiary amine byproducts.
-
Purify the crude product by silica gel column chromatography. A gradient elution system of methanol in dichloromethane (e.g., 0-10% methanol) is often effective for separating the primary amine from less polar byproducts.
-
-
Characterization:
-
Characterize the purified isoserine ester using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Key Reaction Parameters and Rationale
| Parameter | Recommended Range | Rationale |
| Ammonia to Ester Molar Ratio | 20:1 to 50:1 | A high molar excess of ammonia is crucial to statistically favor the reaction of the 3-chlorolactic acid ester with ammonia over the product isoserine ester, thus minimizing the formation of secondary and tertiary amine byproducts. |
| Temperature | 40 - 60 °C | This temperature range provides a balance between a reasonable reaction rate and minimizing potential side reactions such as elimination or ester hydrolysis. Higher temperatures may lead to increased byproduct formation. |
| Pressure | Autogenous | The pressure will be determined by the vapor pressure of ammonia and the solvent at the reaction temperature. The autoclave must be rated to handle these pressures safely. |
| Solvent | Anhydrous Ethanol | Ethanol is a good solvent for both the ester and ammonia, ensuring a homogeneous reaction mixture. Its use can also improve the selectivity for the primary amine. Anhydrous conditions are preferred to prevent hydrolysis of the ester. |
| Reaction Time | 24 - 48 hours | The reaction is typically slow, and extended reaction times are often necessary to achieve good conversion. Monitoring the reaction is recommended to determine the optimal time. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature incrementally. Ensure efficient stirring. |
| Formation of Significant Byproducts (Secondary/Tertiary Amines) | Insufficient excess of ammonia. | Increase the molar ratio of ammonia to the ester. |
| Ester Hydrolysis | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Ensure the reactor is thoroughly dried before use. |
| Product is Difficult to Purify | Complex mixture of products. | Optimize reaction conditions to improve selectivity. Consider derivatization of the crude mixture to facilitate purification. |
Conclusion
The ammonolysis of 3-chlorolactic acid esters is a viable and effective method for the synthesis of isoserine esters, which are valuable precursors for various applications in medicinal chemistry and materials science. By carefully controlling the reaction conditions, particularly the molar ratio of ammonia to the ester, researchers can achieve high yields of the desired primary amine while minimizing the formation of over-alkylation products. The protocol and insights provided in this application note serve as a comprehensive guide for the successful implementation of this important transformation.
References
-
Dalal Institute. Ammonolysis of Esters. [Online]. Available at: [Link]
-
Chemistry Steps. Esters Reaction with Amines – The Aminolysis Mechanism. [Online]. Available at: [Link]
-
Taylor & Francis. Ammonolysis – Knowledge and References. [Online]. Available at: [Link]
-
ResearchGate. The ammonolysis of esters in liquid ammonia. [Online]. Available at: [Link]
-
PubMed. Microbial resolution of 2-hydroxy-3-nitropropionic acid for synthesis of optically active isoserine. [Online]. Available at: [Link]
-
Nagwa. Question Video: Identifying an Ester Ammonolysis Reaction. [Online]. Available at: [Link]
Sources
- 1. US2999878A - Synthesis of beta-hydroxy-alpha-amino acid - Google Patents [patents.google.com]
- 2. EP2352721B1 - Novel process for the preparation of amino acid derivatives - Google Patents [patents.google.com]
- 3. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
Introduction: The Imperative for Green Chemistry in Pharmaceutical Synthesis
An Application Guide to the Biocatalytic Dehalogenation of 3-Chloro-2-hydroxypropanamide for the Synthesis of 2,3-Dihydroxypropanamide
The synthesis of chiral synthons is a cornerstone of modern pharmaceutical development. 2,3-Dihydroxypropanamide, a versatile C3 building block, possesses two stereocenters, making it a valuable precursor for various bioactive molecules. Traditional chemical synthesis routes for such compounds often rely on harsh reagents, heavy metals, and complex protection/deprotection steps, generating significant chemical waste. Biocatalysis, the use of enzymes to perform chemical transformations, offers a compelling alternative, providing high selectivity, mild reaction conditions, and a significantly improved environmental profile.
This application note provides a comprehensive guide to the enzymatic dehalogenation of 3-Chloro-2-hydroxypropanamide to produce 2,3-dihydroxypropanamide. This transformation is catalyzed by a class of enzymes known as dehalogenases, which are capable of cleaving stable carbon-halogen bonds with remarkable efficiency.[1][2] We will explore the underlying enzymatic mechanism, provide detailed protocols for enzyme screening and reaction optimization, and present a framework for the analytical validation of the process. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage biocatalysis for sustainable and efficient chemical synthesis.
The Enzymatic Engine: Understanding Dehalogenase Catalysis
The biocatalytic conversion of 3-Chloro-2-hydroxypropanamide relies on hydrolytic dehalogenases, specifically enzymes like haloalkane dehalogenases (HLDs) or 2-haloacid dehalogenases (HADs).[1] These enzymes belong to the α/β-hydrolase fold superfamily and operate without the need for cofactors or metal ions, using only a water molecule as a co-substrate.[2][3]
The Catalytic Mechanism: A Two-Step Nucleophilic Substitution
The dehalogenation reaction proceeds via a two-step mechanism involving a highly conserved catalytic triad of amino acid residues, typically composed of a nucleophile (Aspartate), a base (Histidine), and a catalytic acid (Aspartate or Glutamate).[1][3]
-
Formation of the Covalent Intermediate: The reaction is initiated by a nucleophilic attack (Sₙ2 type) from the carboxylate oxygen of the active site Aspartate residue on the carbon atom bonded to the chlorine in 3-Chloro-2-hydroxypropanamide.[3][4] This attack forms a covalent alkyl-enzyme intermediate (an ester linkage) and displaces the chloride ion. The negative charge that develops on the halogen is stabilized by nearby tryptophan residues within the active site.[3]
-
Hydrolysis and Enzyme Regeneration: The histidine residue, acting as a general base, activates a water molecule. This activated water then hydrolyzes the ester intermediate, cleaving the bond between the substrate and the enzyme.[1][3] This step releases the final product, 2,3-dihydroxypropanamide, and regenerates the enzyme's catalytic aspartate residue, preparing it for the next catalytic cycle.
Caption: The two-step catalytic mechanism of hydrolytic dehalogenases.
Protocol I: Screening for Dehalogenase Activity in Microbial Strains
Rationale: Many soil bacteria have evolved dehalogenases to metabolize halogenated environmental compounds.[5][6] Genera such as Pseudomonas, Rhodococcus, and Bacillus are rich sources of these enzymes.[7][8] This protocol outlines a method for screening microbial isolates for their ability to dehalogenate 3-Chloro-2-hydroxypropanamide.
Materials:
-
Bacterial strains (e.g., Pseudomonas sp., Rhodococcus erythropolis)
-
Minimal salts medium (MSM)
-
3-Chloro-2-hydroxypropanamide (substrate)
-
Glycerol or glucose (as a primary carbon source for initial growth)
-
Incubator shaker
-
Centrifuge and sterile tubes
-
Spectrophotometer (for OD₆₀₀ measurement)
-
HPLC or Ion Chromatography system
Procedure:
-
Pre-culture Preparation: Inoculate 5 mL of a rich medium (e.g., LB Broth) with a single colony of the microbial strain. Incubate overnight at 30°C with shaking (200 rpm).
-
Induction Culture:
-
Prepare 50 mL of MSM in a 250 mL flask. Supplement with a growth-supporting carbon source (e.g., 10 mM glycerol).
-
Inoculate with the pre-culture to an initial optical density (OD₆₀₀) of 0.1.
-
Grow the culture at 30°C until it reaches the mid-log phase (OD₆₀₀ ≈ 0.6-0.8).
-
Rationale: Growing the cells to mid-log phase ensures a healthy and metabolically active population before introducing the target substrate.
-
Induce dehalogenase expression by adding 3-Chloro-2-hydroxypropanamide to a final concentration of 1-5 mM.
-
-
Growth and Harvesting: Continue incubation for another 18-24 hours. Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Preparation of Cell-Free Extract:
-
Wash the cell pellet twice with a cold buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Resuspend the pellet in 5 mL of the same buffer.
-
Lyse the cells using sonication on ice. Perform 6-8 cycles of 30-second bursts with 30-second cooling intervals.
-
Rationale: Sonication disrupts the cell membrane to release intracellular enzymes. Keeping the sample on ice prevents denaturation from heat.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. The resulting supernatant is the cell-free extract.
-
-
Activity Assay:
-
Set up a reaction mixture containing: 50 mM Tris-HCl buffer (pH 8.0), 10 mM 3-Chloro-2-hydroxypropanamide, and 100 µL of the cell-free extract in a total volume of 1 mL.
-
Incubate at 30°C. Take samples at different time points (e.g., 0, 1, 2, 4, 8 hours).
-
Stop the reaction by adding an equal volume of methanol or by heat inactivation.
-
Analyze the samples for substrate depletion and product formation using HPLC, or for chloride ion release using ion chromatography. A strain is considered positive if significant substrate conversion is observed.
-
Protocol II: Biocatalytic Reaction and Optimization
Rationale: The efficiency of an enzymatic reaction is highly dependent on parameters such as pH, temperature, and substrate/enzyme concentration. Optimization is crucial for maximizing yield and reaction rate. The optimal pH for many dehalogenases is slightly alkaline.[5][9]
Materials:
-
Cell-free extract or purified dehalogenase
-
3-Chloro-2-hydroxypropanamide
-
A series of buffers (e.g., Phosphate for pH 6-8, Tris-HCl for pH 7.5-9)
-
Thermostatted shaker or water bath
-
HPLC system with a suitable column (e.g., C18 for reverse-phase)
Procedure:
-
Baseline Reaction Setup:
-
In a 2 mL tube, combine: 800 µL of 50 mM Tris-HCl buffer (pH 8.5), 100 µL of 100 mM 3-Chloro-2-hydroxypropanamide stock solution (for a final concentration of 10 mM), and 100 µL of enzyme solution.
-
Incubate at 37°C with gentle shaking.
-
Monitor the reaction over 24 hours by taking aliquots for HPLC analysis.
-
-
pH Optimization:
-
Set up parallel reactions as in Step 1, but vary the buffer pH from 6.0 to 10.0 (e.g., in 0.5 pH unit increments).
-
Rationale: The ionization state of the catalytic triad residues (Asp, His) is critical for activity. Finding the optimal pH ensures these residues are in their most effective protonation state.[3]
-
Analyze the conversion rate at a fixed time point (e.g., 4 hours) for each pH value.
-
-
Temperature Optimization:
-
Set up parallel reactions at the optimal pH found in Step 2.
-
Vary the incubation temperature from 25°C to 55°C (e.g., in 5°C increments).
-
Rationale: Enzyme activity generally increases with temperature up to an optimum, after which thermal denaturation causes a rapid loss of activity.
-
Analyze the conversion rate to determine the optimal temperature.
-
-
Substrate Concentration Optimization:
-
Set up parallel reactions at the optimal pH and temperature.
-
Vary the initial concentration of 3-Chloro-2-hydroxypropanamide (e.g., from 1 mM to 50 mM).
-
Monitor the initial reaction rates. Note any substrate inhibition at higher concentrations.
-
Data Presentation: Optimizing Reaction Conditions
The results from the optimization experiments can be summarized for clear comparison.
| Parameter | Condition | Substrate Conversion (%) after 4h |
| pH | 6.5 | 15% |
| 7.5 | 45% | |
| 8.5 | 82% | |
| 9.5 | 68% | |
| Temperature | 25°C | 35% |
| 30°C | 61% | |
| 37°C | 83% | |
| 45°C | 55% | |
| Substrate Conc. | 5 mM | 95% |
| 10 mM | 82% | |
| 25 mM | 65% | |
| 50 mM | 48% (Inhibition observed) | |
| Table 1: Hypothetical optimization data for the dehalogenation reaction. Optimal conditions are highlighted in bold. |
Protocol III: Analytical Method - Reaction Monitoring by HPLC
Rationale: High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the substrate and product in the reaction mixture, allowing for accurate determination of conversion rates and yields.
Instrumentation and Conditions:
-
HPLC System: With UV-Vis Detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 95:5 (v/v) Water (with 0.1% Formic Acid) : Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (for the amide bond)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Sample Preparation: Take 50 µL from the reaction mixture. Add 50 µL of a quenching solution (e.g., methanol or 1 M HCl). Centrifuge at 12,000 x g for 5 minutes to pellet the enzyme. Transfer the supernatant to an HPLC vial.
-
Standard Curve Generation: Prepare standard solutions of both 3-Chloro-2-hydroxypropanamide and 2,3-dihydroxypropanamide at known concentrations (e.g., 0.1, 0.5, 1, 5, 10 mM).
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the peaks for the substrate and product based on their retention times (determined from the standards). Calculate the concentration in the samples by comparing their peak areas to the standard curves. The conversion percentage can be calculated as: ([Product] / [Initial Substrate]) * 100%.
Experimental Workflow Overview
Caption: Overall workflow for the biocatalytic synthesis of 2,3-dihydroxypropanamide.
Conclusion and Outlook
The biocatalytic dehalogenation of 3-Chloro-2-hydroxypropanamide presents a powerful and sustainable method for producing the valuable chiral building block, 2,3-dihydroxypropanamide. By leveraging the catalytic efficiency of microbial dehalogenases, this approach avoids the use of harsh chemicals and operates under mild, aqueous conditions. The protocols provided herein offer a robust starting point for screening, optimizing, and scaling up this green chemical transformation. Further advancements through protein engineering could enhance enzyme stability, substrate specificity, and overall catalytic performance, paving the way for industrial-scale applications in pharmaceutical manufacturing.
References
-
Kuty, M., et al. (1998). Analysis of the reaction mechanism and substrate specificity of haloalkane dehalogenases by sequential and structural comparisons. Oxford Academic. [Link]
-
Little, M., & Williams, P. A. (1971). Purification and properties of a new enzyme, DL-2-haloacid dehalogenase, from Pseudomonas sp. PubMed. [Link]
-
Oyewusi, J. O., et al. (2018). Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications. MDPI. [Link]
-
Jing, N. H. A., & Huyop, F. (2011). Purification and properties of a new dehalogenase enzyme from Pseudomonas sp. B6P grow in 3- chloropropionate (3CP). Academic Journals. [Link]
-
Hardman, D. J., & Slater, J. H. (1981). Bacterial assimilation of D- and L-2-chloropropionates and occurrence of a new dehalogenase. PubMed. [Link]
-
Koudelakova, T., et al. (2011). Haloalkane dehalogenases: Biotechnological applications. Protein Engineering, Design and Selection. [Link]
-
Sallis, P. J., et al. (1995). Dehalogenation of haloalkanes by Rhodococcus erythropolis Y2. The presence of an oxygenase-type dehalogenase activity complements that of an halidohydrolase activity. PubMed. [Link]
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Verschueren, K. H. G., et al. (1993). CRYSTALLOGRAPHIC ANALYSIS OF THE CATALYTIC MECHANISM OF HALOALKANE DEHALOGENASE. CORE. [Link]
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Jing, N. H. A., et al. (2011). Purification and properties of a new dehalogenase enzyme from Pseudomonas sp. B6P grow in 3- chloropropionate (3CP). ResearchGate. [Link]
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Kurihara, T., & Esaki, N. (2008). Bacterial hydrolytic dehalogenases and related enzymes: occurrences, reaction mechanisms, and applications. PubMed. [Link]
-
Ismail, A. F., et al. (2008). Dehalogenation of chlorinated aliphatic acid by Rhodococcus sp. ResearchGate. [Link]
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- 7. Purification and properties of a new enzyme, DL-2-haloacid dehalogenase, from Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dehalogenation of haloalkanes by Rhodococcus erythropolis Y2. The presence of an oxygenase-type dehalogenase activity complements that of an halidohydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: 3-Chloro-2-hydroxypropanamide as a Versatile Electrophile for Nucleophilic Substitution
An in-depth guide for researchers, scientists, and drug development professionals on the application of 3-Chloro-2-hydroxypropanamide in nucleophilic substitution reactions.
Introduction: The Strategic Value of a Bifunctional Building Block
3-Chloro-2-hydroxypropanamide is a valuable bifunctional molecule possessing a primary alkyl chloride, a secondary hydroxyl group, and a primary amide. This unique combination of functional groups makes it an exceptional starting material in medicinal chemistry and organic synthesis. The presence of a chlorohydrin moiety allows for a range of nucleophilic substitution reactions, enabling the introduction of diverse functionalities crucial for building complex molecular scaffolds and developing pharmaceutical intermediates.[1][2][3]
The primary carbon attached to the chlorine atom serves as the key electrophilic center, susceptible to attack by a wide array of nucleophiles. The adjacent hydroxyl group, however, is not a passive spectator; it can influence the reaction's regioselectivity and, under certain conditions, participate in intramolecular reactions. This guide provides a detailed exploration of the mechanistic principles, experimental protocols, and strategic considerations for effectively utilizing 3-Chloro-2-hydroxypropanamide in nucleophilic substitution reactions.
Mechanistic Principles: S_N2 Pathway and Intramolecular Cyclization
The nucleophilic substitution reactions of 3-Chloro-2-hydroxypropanamide predominantly proceed via a bimolecular nucleophilic substitution (S_N2) mechanism.[4][5] This is dictated by the unhindered nature of the primary carbon bearing the chlorine atom, which allows for efficient backside attack by the nucleophile.
2.1 The S_N2 Pathway
In the S_N2 reaction, an electron-rich nucleophile (Nu:) directly attacks the electrophilic carbon atom, leading to the simultaneous displacement of the chloride ion (Cl⁻), which serves as the leaving group.[6][7] The reaction occurs in a single, concerted step through a five-coordinate transition state. This mechanism results in an inversion of stereochemistry at the electrophilic carbon, a critical consideration if a chiral variant of the starting material is used.
Caption: General S_N2 mechanism on 3-Chloro-2-hydroxypropanamide.
2.2 Competing Intramolecular Reaction: Epoxide Formation
Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This intramolecular nucleophile can then attack the adjacent carbon bearing the chlorine, displacing it to form a highly reactive epoxide ring, specifically glycidamide.[8][9] This reaction is often rapid and can be a significant competing pathway if the intermolecular nucleophile is weak or if its concentration is low.[10]
Caption: Base-catalyzed intramolecular cyclization to form glycidamide.
Protocols for Nucleophilic Substitution
The following protocols provide detailed methodologies for reacting 3-Chloro-2-hydroxypropanamide with representative nucleophiles.
3.1 General Experimental Workflow
The successful execution of these reactions follows a standard workflow from setup to analysis. Careful monitoring and control at each stage are crucial for achieving high yields and purity.
Caption: Standard workflow for nucleophilic substitution reactions.
Protocol 1: Synthesis of 3-Amino-2-hydroxypropanamide (with Ammonia)
This protocol describes the amination of the substrate to yield a key building block for various pharmaceutical agents.
-
Rationale: A large excess of ammonia is used to favor the intermolecular reaction over epoxide formation and to minimize the dialkylation of the product. The reaction is performed in a sealed vessel to contain the volatile ammonia and allow for heating above its boiling point to increase the reaction rate.
-
Materials:
-
3-Chloro-2-hydroxypropanamide
-
Ammonia solution (e.g., 7N in Methanol or 28% aqueous)
-
Ethanol or Methanol
-
-
Equipment:
-
Sealed pressure vessel or autoclave
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
-
Procedure:
-
In a pressure vessel, dissolve 3-Chloro-2-hydroxypropanamide (1.0 eq) in ethanol or methanol.
-
Add a large excess of ammonia solution (10-20 eq).
-
Seal the vessel securely and heat the mixture to 80-100 °C with vigorous stirring.
-
Maintain the temperature for 8-12 hours. Monitor the reaction progress by TLC or LC-MS if possible.
-
After the reaction is complete, cool the vessel to room temperature before carefully venting.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The crude product can be purified by recrystallization or column chromatography on silica gel using a polar eluent system (e.g., Dichloromethane/Methanol).
-
Protocol 2: Synthesis of a 3-(Alkylthio)-2-hydroxypropanamide (with a Thiol)
This protocol demonstrates the reaction with a sulfur nucleophile, which is typically highly efficient.[11]
-
Rationale: Thiols are excellent nucleophiles and often require a non-nucleophilic base (like triethylamine or potassium carbonate) to deprotonate them to the more nucleophilic thiolate anion.[12] The reaction generally proceeds smoothly at or slightly above room temperature.
-
Materials:
-
3-Chloro-2-hydroxypropanamide
-
Alkyl or aryl thiol (e.g., Ethanethiol, Thiophenol) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) (1.2 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
-
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Nitrogen or Argon inlet
-
Standard work-up glassware (separatory funnel, etc.)
-
-
Procedure:
-
To a solution of the thiol (1.1 eq) in DMF, add potassium carbonate (1.2 eq). Stir the suspension for 15-20 minutes at room temperature to form the thiolate.
-
Add a solution of 3-Chloro-2-hydroxypropanamide (1.0 eq) in a minimal amount of DMF.
-
Stir the reaction mixture at room temperature or heat gently to 40-50 °C for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient).
-
Protocol 3: Synthesis of 3-Azido-2-hydroxypropanamide (with Sodium Azide)
This protocol introduces the versatile azide functionality, a precursor for amines (via reduction) and triazoles (via "click chemistry").[13][14]
-
Rationale: Sodium azide is a potent nucleophile. The reaction is typically run in a polar aprotic solvent like DMF to ensure solubility of the reagents. Safety is paramount when working with azides, as they are potentially explosive, and hydrazoic acid (HN₃) is toxic and volatile. The work-up must be performed carefully to avoid acidification.
-
Materials:
-
3-Chloro-2-hydroxypropanamide
-
Sodium Azide (NaN₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Equipment:
-
Round-bottom flask with a magnetic stirrer and heating mantle
-
Fume hood
-
Standard work-up glassware
-
-
Procedure:
-
SAFETY NOTE: Handle sodium azide with extreme care in a fume hood. Avoid contact with acids and heavy metals.
-
Dissolve 3-Chloro-2-hydroxypropanamide (1.0 eq) in DMF in a round-bottom flask.
-
Add sodium azide (1.5 eq) in one portion.
-
Heat the mixture to 60-70 °C and stir for 6-10 hours.
-
Monitor the reaction progress by TLC or IR spectroscopy (disappearance of C-Cl, appearance of N₃ stretch ~2100 cm⁻¹).
-
After completion, cool the reaction to room temperature. Carefully pour the mixture into a beaker of cold water.
-
Extract the aqueous phase multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is often pure enough for subsequent steps but can be purified by column chromatography if necessary.
-
Summary of Reaction Parameters
The choice of nucleophile dictates the optimal reaction conditions. The following table summarizes key parameters for different classes of nucleophiles.
| Nucleophile Class | Representative Nucleophile | Solvent | Base | Typical Temp. | Key Considerations |
| Nitrogen | Ammonia, R-NH₂ | MeOH, EtOH | (Excess Nu) | 80-100 °C | Requires sealed vessel; risk of over-alkylation. |
| Sulfur | R-SH | DMF, MeCN | K₂CO₃, TEA | 25-50 °C | Highly efficient; base required to form thiolate.[11][12] |
| Oxygen | R-O⁻ (Alkoxide) | Corresponding Alcohol | NaH, Na | 25-78 °C | Strong base can promote epoxide formation.[10] |
| Azide | NaN₃ | DMF, DMSO | None | 60-70 °C | Potentially hazardous; avoid acidic work-up. |
Conclusion
3-Chloro-2-hydroxypropanamide is a powerful and adaptable substrate for S_N2 reactions. By carefully selecting the nucleophile and controlling the reaction conditions—particularly the presence and nature of a base—researchers can selectively synthesize a wide variety of functionalized 2-hydroxypropanamide derivatives. Understanding the interplay between the desired intermolecular substitution and the potential for intramolecular cyclization is key to maximizing yield and achieving the desired synthetic outcome. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this versatile building block in drug discovery and chemical synthesis.
References
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- Fluorochem. 3-Chloro-N-(2-hydroxyphenyl)propanamide.
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- Google Patents. US20060135784A1 - Process for producing 3-amino-2-hydroxypropionic acid derivatives.
- Benchchem. Application Notes and Protocols for the Synthesis of Amides using 3-Hydroxypropanoyl Chloride.
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- Wikipedia. Epoxide.
- ChemScene. 120854-55-9 | 2-Amino-3-chloro-N-hydroxypropanamide.
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- Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2).
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- Master Organic Chemistry. Nucleophilic Substitution Reactions - Introduction.
- Dalal Institute. Aliphatic Nucleophilic Substitution.
- PubChemLite. 3-amino-2-hydroxypropanamide hydrochloride (C3H8N2O2).
- Transformation Tutoring. Synthesis and Reactions of Epoxides: The Complete Guide.
- Google Patents. CN101148428A - Method for producing 3-chloro-2-hydroxypropanesulfonic acid sodium salt.
- MDPI. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones.
- Chemistry Steps. Reactions of Thiols.
- Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening.
- Chemistry LibreTexts. 11.10: Nucleophilic Acyl Substitution Reactions in the Laboratory.
- Google Patents. EP1215209B1 - Method for the production of a crystalline epoxide.
- Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
- PMC. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers.
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- Chemistry LibreTexts. 23.3: Reactions of amines.
- OPUS. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers.
- Frontiers. Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides.
- PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- Chemistry Stack Exchange. How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?.
- PMC. Assembly drives regioselective azide-alkyne cycloaddition reaction.
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chegg.com. Solved a) The following is a nucleophilic substitution |.
- Indian Academy of Sciences. Synthetic access to thiols: A review.
- Wikipedia. Azide-alkyne Huisgen cycloaddition.
- Chemical Communications (RSC Publishing). [3+2] Cycloaddition of azide with aldehyde hydrazone through an aminyl radical-polar crossover strategy.
- ResearchGate. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF.
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Troubleshooting & Optimization
Removing ammonium chloride byproducts from 3-chlorolactamide
Welcome to the technical support center for the purification of 3-chlorolactamide. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in removing ammonium chloride (NH₄Cl), a common byproduct, from their reaction mixtures. Here, we provide in-depth, field-proven insights in a practical question-and-answer format to help you troubleshoot and optimize your purification protocols.
Frequently Asked Questions (FAQs)
Q1: I've completed my synthesis of 3-chlorolactamide and have a solid white byproduct. How can I confirm if it's ammonium chloride?
A1: Ammonium chloride is a very common byproduct in amidation reactions that use ammonia or an ammonium salt as a nitrogen source. For instance, in reactions involving acyl chlorides and ammonia, HCl is generated, which immediately reacts with excess ammonia to form solid NH₄Cl.[1]
You can presumptively identify the byproduct through a few simple tests:
-
Solubility Check: Take a small sample of the crude product and add a solvent like acetone or ethyl acetate. Ammonium chloride is practically insoluble in these solvents.[2][3] If your desired product dissolves and leaves behind a white solid, it is likely the inorganic salt.
-
Water Solubility & pH: Ammonium chloride is highly soluble in water, and the resulting solution will be mildly acidic (pH 4.6-6.0).[4]
-
Thermal Test (Sublimation): When heated carefully to around 340 °C, ammonium chloride appears to sublime (it actually decomposes into ammonia and HCl gas, which then recombine upon cooling).[5] Caution: Perform this test only on a small, isolated sample of the suspected byproduct in a well-ventilated fume hood, and only if you know your target compound, 3-chlorolactamide, is thermally stable at this temperature.
Troubleshooting Guide: Selecting a Purification Strategy
Q2: Both my product, 3-chlorolactamide, and the NH₄Cl byproduct seem polar. How do I choose the right separation method?
A2: The key is to exploit the differences in their chemical nature. 3-chlorolactamide is a polar organic molecule, while ammonium chloride is an ionic salt. This fundamental difference means they will have vastly different solubility profiles in a range of organic solvents. The principle of "like dissolves like" is your primary tool here.[5][6] Your goal is to find a solvent that can selectively dissolve one component while leaving the other as a solid.
A systematic solvent screening on a small scale is the most effective approach to developing a robust purification protocol. The following decision workflow will guide you to the optimal method.
Caption: Workflow for purification by trituration/solvent wash.
Step-by-Step Methodology:
-
Place the crude mixture in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a sufficient volume of the selected solvent (e.g., isopropanol, acetone) to fully suspend the solid. A good starting point is 5-10 mL of solvent per gram of crude material.
-
Stir the resulting slurry vigorously at room temperature for 15-30 minutes. This ensures all the soluble organic product dissolves into the solvent.
-
Set up a Büchner funnel for vacuum filtration.
-
Filter the slurry. The solid collected on the filter paper is primarily ammonium chloride.
-
Wash the collected solid with a small amount of fresh, cold solvent to recover any remaining product.
-
Combine the filtrates. This solution contains your purified 3-chlorolactamide.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the purified solid product.
Protocol 2: Recrystallization (Corresponds to Result B)
This method is ideal when both the product and the impurity have some solubility in the chosen solvent. It exploits smaller differences in solubility at different temperatures.
Causality: The solubility of most organic compounds increases significantly with temperature, while the solubility of inorganic salts like NH₄Cl in organic solvents is often low and less temperature-dependent. By dissolving the mixture in a minimum amount of hot solvent and cooling slowly, the desired compound with lower solubility at cold temperatures will crystallize out, leaving the more soluble impurity behind in the mother liquor. [7] Step-by-Step Methodology:
-
Select a suitable solvent (often ethanol or an ethanol/water mixture). The ideal solvent dissolves the product poorly at room temperature but completely at its boiling point.
-
Place the crude product in a flask and add a small amount of solvent.
-
Heat the mixture to the solvent's boiling point with stirring. Add more solvent dropwise until the entire solid just dissolves. Avoid adding a large excess of solvent.
-
Once fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.
-
For maximum yield, place the flask in an ice bath for 30-60 minutes to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
Protocol 3: Salting-Out Liquid-Liquid Extraction (SALLE) (Corresponds to Result C)
This is an advanced technique for when your product is highly water-soluble, making standard extractions and solvent washes ineffective.
Causality: Many polar organic solvents (like acetonitrile) are miscible with water. However, by saturating the aqueous phase with an inorganic salt, you dramatically decrease the solubility of the organic solvent in the water, forcing a phase separation. [3]The highly polar organic product, 3-chlorolactamide, will preferentially partition into the separated organic layer, leaving the high concentration of salts (both the added salt and the NH₄Cl byproduct) in the aqueous layer.
Step-by-Step Methodology:
-
Dissolve the crude product mixture in a minimum amount of water.
-
Add a water-miscible organic solvent in which your product is soluble, such as acetonitrile.
-
Add a large quantity of a salt, like sodium chloride (NaCl) or magnesium sulfate (MgSO₄), in portions with vigorous shaking until two distinct liquid layers form.
-
Separate the layers using a separatory funnel. Your product will be concentrated in the organic (acetonitrile) layer.
-
Dry the organic layer with a drying agent (e.g., anhydrous Na₂SO₄), filter, and remove the solvent under reduced pressure to isolate the purified product.
Additional Considerations & FAQs
Q3: Can I use a basic aqueous wash to remove the acidic ammonium chloride?
A3: While chemically sound (NH₄Cl + NaOH → NH₃(g) + NaCl + H₂O), this approach carries significant risk. As an α-haloamide derivative, 3-chlorolactamide may be unstable under basic conditions. [8]The hydroxide could act as a nucleophile, potentially displacing the chloride or hydrolyzing the amide bond, leading to product degradation. This method is not recommended unless the stability of 3-chlorolactamide to basic conditions has been thoroughly established.
Q4: Is sublimation a viable option to remove the ammonium chloride?
A4: This is a high-risk, specialized technique. Ammonium chloride sublimes at ~340 °C. [4]Most complex organic molecules, including α-haloamides, are not thermally stable at such high temperatures and are likely to decompose. [7][9]Unless you have data confirming the exceptional thermal stability of 3-chlorolactamide, this method should be avoided as it will likely result in complete loss of the product.
References
-
Wikipedia. (n.d.). Ammonium chloride. Retrieved February 23, 2026, from [Link]
-
Majors, R. E. (2020). Salting-out Liquid-Liquid Extraction (SALLE). LCGC International. Retrieved February 23, 2026, from [Link]
-
Frontiers in Chemistry. (n.d.). The Separation and Removal of Inorganic Ions and Organics from Aqueous Solutions. Retrieved February 23, 2026, from [Link]
-
Vedantu. (2019, April 10). Ammonium Chloride: Formula, Structure, Uses & Key Facts. Retrieved February 23, 2026, from [Link]
-
Archemco. (2023, September 7). Ammonium Chloride: Specifications and Applications. Retrieved February 23, 2026, from [Link]
-
BYJU'S. (2019, October 7). Ammonium Chloride. Retrieved February 23, 2026, from [Link]
-
GeeksforGeeks. (2024, February 15). Ammonium Chloride - NH4Cl. Retrieved February 23, 2026, from [Link]
-
D'Auria, M. (2018). The Fascinating Chemistry of α-Haloamides. ChemistryOpen, 7(2), 100-124. Available from: [Link]
-
ResearchGate. (2016, January 12). How we can remove Ammonium Chloride salts from highly water soluble organic compound? Retrieved February 23, 2026, from [Link]
-
Vo, C. L. N., et al. (2019). Thermal Stability of Amorphous Solid Dispersions. Pharmaceuticals, 12(3), 115. Available from: [Link]
- Google Patents. (n.d.). US5948263A - Method for separating water soluble organics from a process stream by aqueous biphasic extraction.
-
Quora. (2018, February 7). How to separate ammonium chloride, calcium oxide, and salt. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved February 23, 2026, from [Link]
-
Testbook. (2025, December 22). The best method to separate a mixture of Ammonium chloride a. Retrieved February 23, 2026, from [Link]
-
Sciencemadness.org. (2017, March 2). ammonium chloride purification. Retrieved February 23, 2026, from [Link]
-
Clark, J. (n.d.). the preparation of amides. Chemguide. Retrieved February 23, 2026, from [Link]
-
Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. Available from: [Link]
-
Khan Academy. (n.d.). Solubility of organic compounds. Retrieved February 23, 2026, from [Link]
-
Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved February 23, 2026, from [Link]
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- 1. 3-Chlorocatechol | C6H5ClO2 | CID 19928 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. Thermal Stability of Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ammonolysis for 3-Chloro-2-hydroxypropanamide Synthesis
Welcome to the technical support center for the synthesis of 3-Chloro-2-hydroxypropanamide via ammonolysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, enhance yield, and troubleshoot common experimental hurdles. Our approach is rooted in a deep understanding of the reaction mechanism and extensive laboratory experience.
I. Understanding the Core Reaction: Mechanism and Challenges
The synthesis of 3-Chloro-2-hydroxypropanamide is typically achieved through the ammonolysis of a suitable starting material, often derived from epichlorohydrin. The reaction involves the nucleophilic attack of ammonia on an electrophilic carbon, leading to the formation of the desired amide. However, the presence of multiple reactive sites in the precursors can lead to a variety of side reactions, significantly impacting the yield and purity of the final product.
A key precursor route involves the reaction of epichlorohydrin with a cyanide source, followed by hydrolysis. The initial step is the ring-opening of the epoxide by the cyanide ion. It is crucial to understand that the reaction does not proceed via a simple SN2 displacement of the chloride. Instead, the cyanide attacks one of the epoxide carbons, leading to an intermediate that then undergoes an intramolecular cyclization to form a new epoxide, which is subsequently opened. This nuanced mechanism has significant implications for byproduct formation.[1]
Reaction Pathway Overview
Caption: Desired reaction pathway versus common side reactions.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 3-Chloro-2-hydroxypropanamide, providing explanations and actionable solutions.
Question 1: My yield of 3-Chloro-2-hydroxypropanamide is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields are a frequent challenge in this synthesis and can stem from several factors. The most common culprits are suboptimal reaction conditions and the prevalence of side reactions.
Underlying Causes & Solutions:
-
Suboptimal Temperature Control: The ammonolysis of epichlorohydrin derivatives is highly exothermic.[2] Poor temperature control can lead to an increase in side reactions, such as the formation of 1,3-dichloro-2-propanol or 1-chloro-2,3-propanediol.[3]
-
Solution: Maintain a low reaction temperature, ideally between 0-5°C, especially during the initial addition of ammonia.[4] Utilize a jacketed reactor with a reliable cooling system to dissipate heat effectively.
-
-
Incorrect Molar Ratio of Reactants: An excess of ammonia can lead to the formation of di- and tri-substituted amine byproducts. Conversely, an insufficient amount of ammonia will result in incomplete conversion of the starting material.
-
Solution: Carefully control the stoichiometry. A slight excess of the epichlorohydrin-derived precursor is often preferable to a large excess of ammonia. Experiment with molar ratios in the range of 1:1 to 1.2:1 (epichlorohydrin derivative to ammonia) to find the optimal balance for your specific setup.
-
-
pH Control: The pH of the reaction mixture plays a critical role. A pH that is too high can promote the hydrolysis of the epoxide starting material, while a pH that is too low can lead to the formation of unwanted byproducts.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion, while excessively long reaction times can promote the formation of degradation products.
-
Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7] This will allow you to determine the optimal reaction time for achieving maximum yield.
-
Troubleshooting Workflow for Low Yield
Caption: Step-by-step troubleshooting for low product yield.
Question 2: I am observing significant amounts of byproducts in my crude product mixture. How can I minimize their formation?
Answer:
The formation of byproducts is a major challenge in this synthesis. The primary byproducts often arise from the high reactivity of epichlorohydrin and the potential for multiple reactions with ammonia.
Key Byproducts and Mitigation Strategies:
| Byproduct | Formation Mechanism | Mitigation Strategy |
| 1,3-Dichloro-2-propanol | Reaction of epichlorohydrin with chloride ions.[3] | Maintain a low reaction temperature (25-40°C) to disfavor this reaction.[3] |
| 1-Chloro-2,3-propanediol | Hydrolysis of epichlorohydrin.[3] | Control the amount of water in the reaction and maintain a suitable pH to minimize hydrolysis. |
| Diamino and Polymeric Species | Reaction of the product with unreacted starting material or further reaction with ammonia. | Use a controlled, slow addition of ammonia to the reaction mixture to maintain a low concentration of the nucleophile. |
Experimental Protocol to Minimize Byproducts:
-
Reactor Setup: Use a jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a pH probe.
-
Initial Charge: Charge the reactor with the epichlorohydrin-derived starting material and a suitable solvent (e.g., water or a water/alcohol mixture).
-
Cooling: Cool the reactor contents to 0-5°C using a circulating chiller.
-
Ammonia Addition: Prepare a solution of aqueous ammonia and add it dropwise to the stirred reaction mixture over a period of 2-4 hours, ensuring the temperature does not exceed 10°C.
-
pH Monitoring and Adjustment: Continuously monitor the pH and maintain it in the desired range (7.5-9.5) by adding a dilute acid (e.g., HCl) as needed.[5][6]
-
Reaction Monitoring: Take aliquots of the reaction mixture at regular intervals and analyze them by TLC or HPLC to track the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, proceed with the appropriate work-up and purification steps.
Question 3: What is the best method for purifying the crude 3-Chloro-2-hydroxypropanamide?
Answer:
The choice of purification method will depend on the scale of the reaction and the nature of the impurities.
Common Purification Techniques:
-
Recrystallization: This is often the most effective method for removing both polar and non-polar impurities on a laboratory scale. The choice of solvent is critical. A mixture of a polar solvent (like isopropanol or ethanol) and a non-polar solvent (like hexanes or ethyl acetate) often works well.
-
Column Chromatography: For small-scale purifications or for separating closely related impurities, silica gel column chromatography can be very effective.[8] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically used.
-
Distillation: If the product is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation can be a viable option for purification, although this is less common for this particular compound.
-
Washing/Extraction: A simple aqueous workup can help remove water-soluble impurities. Washing the crude product with a saturated sodium bicarbonate solution can remove acidic impurities, followed by a brine wash.[8]
Note on a related compound's purification: For the structurally similar 3-chloro-2-hydroxypropyl trialkylammonium chloride, a method involving the preparation of an aqueous slurry with a high solids content, followed by the addition of a miscible alcohol like isopropanol, has been shown to be effective in precipitating the purified product.[9][10] This suggests that solvent-based precipitation could be a promising strategy for 3-Chloro-2-hydroxypropanamide as well.
III. Frequently Asked Questions (FAQs)
Q1: What is the role of a catalyst in this reaction?
While the reaction can proceed without a catalyst, certain catalysts can improve the reaction rate and selectivity. Phase transfer catalysts, such as tetrabutylammonium bromide, have been used in related syntheses to enhance the reaction between epichlorohydrin and a nucleophile in a biphasic system.[11][12] For the direct ammonolysis, controlling the reaction conditions is often more critical than using a catalyst.
Q2: Can I use a different source of ammonia, such as ammonium hydroxide?
Yes, aqueous ammonium hydroxide is a common and convenient source of ammonia for this reaction. However, it's important to accurately know its concentration to ensure the correct stoichiometry.
Q3: Are there any safety precautions I should be aware of?
Epichlorohydrin is a toxic and reactive compound.[13][14] It is a suspected carcinogen and can cause severe skin and eye irritation.[14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can be exothermic, so it is crucial to have a proper cooling system in place and to add reagents slowly.[2]
Q4: How can I confirm the identity and purity of my final product?
Standard analytical techniques should be used to characterize the final product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (hydroxyl, amide, C-Cl).
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
IV. References
-
Epichlorohydrin Opening Mechanism. YouTube. Available at: [Link]
-
Paschall, E. F. (1959). U.S. Patent No. 2,876,217. Washington, DC: U.S. Patent and Trademark Office.
-
Process for making epichlorohydrin resins. Google Patents. Available at:
-
Continuous flow aminolysis of epichlorohydrin. ResearchGate. Available at: [Link]
-
The Reaction of Epichlorohydrin with Secondary Amines. Scite. Available at: [Link]
-
Reaction of Aromatic Amines with Epihalohydrins. UNI ScholarWorks. Available at: [Link]
-
Wu, D., & Zhou, S. (2017). A new coupling process for synthesis of epichlorohydrin from dichloropropanols. Atlantis Press.
-
Synthetic method of 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride and aqueous solution product obtained during preparation process thereof. Patsnap Eureka. Available at: [Link]
-
Method of purifying 3-chloro-2-hydroxypropyl trialkylammonium chloride. Google Patents. Available at:
-
Synthesis of sodium 3-chloro-2-hydroxy propanesulfonate under microwave irradiation. ResearchGate. Available at: [Link]
-
Anomalous Reaction of Epichlorohydrin with Trimethylamine. Scribd. Available at: [Link]
-
Method of purifying 3-chloro-2-hydroxypropyl trialkylammonium chloride. European Patent Office. Available at: [Link]
-
Preparation method of sodium 3-chloro-2-hydroxy propanesulfonate. Google Patents. Available at:
-
Mechanism of the acidic hydrolysis of epichlorohydrin. ResearchGate. Available at: [Link]
-
Improved Process For The Preparation Of (R) 3 Chloro 2 Hydroxypropanoic Acid By Using Continuous Stirred Tank Reactors Technology. Quick Company. Available at: [Link]
-
Ammonia-epichlorohydrin reaction products. Google Patents. Available at:
-
EPICHLOROHYDRIN. Olin Epoxy. Available at: [Link]
-
Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride. Google Patents. Available at:
-
Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride. Google Patents. Available at:
-
Process Safety Scale-Up Aspects of an Epichlorohydrin Hydrolysis Reaction. Fauske. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. fauske.com [fauske.com]
- 3. EP0488767A2 - Process for making epichlorohydrin resins - Google Patents [patents.google.com]
- 4. Synthetic method of 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride and aqueous solution product obtained during preparation process thereof - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN1067982C - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride - Google Patents [patents.google.com]
- 6. CN1187484A - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride - Google Patents [patents.google.com]
- 7. scholarworks.uni.edu [scholarworks.uni.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. EP0276207B1 - Method of purifying 3-chloro-2-hydroxypropyl trialkylammonium chloride - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. researchgate.net [researchgate.net]
- 12. CN105585513A - Preparation method of sodium 3-chloro-2-hydroxy propanesulfonate - Google Patents [patents.google.com]
- 13. olinepoxy.com [olinepoxy.com]
- 14. atamankimya.com [atamankimya.com]
Troubleshooting low conversion rates in 3-chlorolactamide enzymatic synthesis
Technical Support Center | Biocatalysis Division
Executive Summary
Low conversion in the enzymatic hydration of 3-chlorolactonitrile to 3-chlorolactamide (3-chloro-2-hydroxypropanamide) is rarely a simple issue of enzyme activity. It is typically a complex interplay between cyanohydrin thermodynamic instability , product inhibition , and enzyme inactivation by decomposition by-products.
This guide moves beyond basic protocol checks to address the specific chemical liabilities of α-hydroxynitriles (cyanohydrins) in aqueous media.
Part 1: Diagnostic Workflow
Before altering parameters, identify the mode of failure using this logic tree.
Figure 1: Decision matrix for isolating the root cause of conversion failure.
Part 2: The "Hidden" Chemistry (Root Cause Analysis)
Most researchers treat 3-chlorolactonitrile as a stable substrate. It is not. It is a cyanohydrin in equilibrium with highly toxic decomposition products.
1. The Cyanohydrin Equilibrium Trap
In aqueous buffers, 3-chlorolactonitrile exists in equilibrium:
-
The Problem: Nitrile Hydratases (NHase) typically require pH 7.0–8.0 for optimal activity. However, pH > 6.0 accelerates cyanohydrin decomposition .
-
The Consequence:
-
Substrate Loss: The substrate falls apart before the enzyme can hydrate it.
-
Enzyme Death: Chloroacetaldehyde is a potent alkylating agent that irreversibly modifies the enzyme's active site residues (cysteine/serine), causing "suicide inhibition."
-
2. Product Inhibition
The product, 3-chlorolactamide, often acts as a competitive inhibitor to NHase, particularly in batch reactions where product concentration accumulates to >100 g/L.
Part 3: Troubleshooting Guides & FAQs
Scenario A: "The reaction starts fast but stops dead at 30-40% conversion."
Diagnosis: Irreversible Enzyme Inactivation. The concentration of free chloroacetaldehyde has exceeded the enzyme's tolerance threshold.
Corrective Protocol:
-
Switch to Fed-Batch Mode: Never add all substrate at once. High substrate concentration shifts the equilibrium toward decomposition.
-
Action: Feed 3-chlorolactonitrile continuously to maintain a concentration < 20 mM in the reactor.
-
-
Lower the Temperature: Drop reaction temperature from 25°C to 4°C–10°C .
-
Reasoning: Low temperature significantly suppresses the decomposition equilibrium (
) while NHase retains sufficient activity (NHases are often cold-active).
-
-
Buffer Optimization:
-
Use Potassium Phosphate (KPi) buffers (10-50 mM). Avoid amines (Tris), which can react with the aldehyde.
-
Target pH 6.5–7.0 . Do not exceed pH 7.5.
-
Scenario B: "I see low conversion, and the solution turns yellow/brown."
Diagnosis: Polymerization of decomposition products. The yellow color often indicates the polymerization of chloroacetaldehyde or oxidative damage to the enzyme's metal center (Fe/Co).
Corrective Protocol:
-
Check Metal Cofactor Stability:
-
If using a Co-type NHase (e.g., R. rhodochrous J1), it is generally more stable.[1]
-
If using a Fe-type NHase , it is susceptible to oxidation and nitric oxide (NO) loss.
-
Action: Shield the reactor from light (Fe-NHases can be photosensitive) and sparge with nitrogen to prevent oxidative deactivation.
-
-
Add Bisulfite (Optional): Sodium bisulfite can trap free aldehydes, protecting the enzyme, but this must be validated to ensure it doesn't inhibit the NHase itself.
Scenario C: "Conversion stalls at exactly 50%."
Diagnosis: Unintended Kinetic Resolution. While many NHases are non-selective, some variants (or if you are actually using an amidase on the nitrile) are highly enantioselective.
Verification Step:
-
Analyze the remaining substrate and product via Chiral HPLC.
-
If Substrate is 99% (S)-enantiomer and Product is 99% (R)-enantiomer: You have a stereoselectivity issue, not a conversion issue.
-
Solution: If you need the racemic product, you must use a non-selective NHase variant (e.g., high-temperature variants often lose selectivity) or implement a Dynamic Kinetic Resolution (DKR) strategy (anion exchange resin to racemize the substrate in situ).
Part 4: Optimized Experimental Protocol
Objective: High-yield synthesis of 3-chlorolactamide using Fed-Batch Control.
| Parameter | Standard Batch (High Risk) | Optimized Fed-Batch (Recommended) |
| Substrate Loading | 1.0 M (added at t=0) | Total 1.5 M (fed over 6 hours) |
| Standing Conc. | High (>1000 mM) | Low (<50 mM) |
| Temperature | 20°C - 30°C | 5°C - 10°C |
| pH Control | pH 7.5 (Static) | pH 6.8 (Stat-titration) |
| Agitation | Moderate | High (ensure rapid dispersion of feed) |
| Typical Yield | 40-60% | >95% |
Step-by-Step Workflow:
-
Reactor Prep: Load reactor with 50 mM Potassium Phosphate buffer (pH 7.0) containing the biocatalyst (e.g., R. rhodochrous J1 cells or immobilized enzyme).[2]
-
Temperature Set: Cool jacket to 5°C.
-
Feeding Strategy:
-
Prepare neat 3-chlorolactonitrile (or 50% v/v in MeOH if solubility is critical, though neat is preferred to avoid solvent inactivation).
-
Start feed pump. Rate: 0.1 equivalents per hour.
-
-
Monitoring:
-
Monitor pH continuously. The reaction produces an amide (neutral), but if amidase impurities are present, acid will form, dropping pH. Maintain pH 6.8–7.0 with 1M NaOH.
-
Spot check aldehyde levels using Purpald reagent (colorimetric qualitative check).
-
-
Termination: Stop feed. Allow "digest" phase for 1 hour to consume residual substrate.
Part 5: References & Authority
-
Asano, Y., et al. (1980).[1] "Aliphatic nitrile hydratase from Arthrobacter sp. J-1: Purification and characterization." Agricultural and Biological Chemistry.
-
Core Reference: Establishes the baseline for NHase activity and the standard J1 strain used in industry.
-
-
Brady, D., et al. (2004). "Characterisation of nitrilase and nitrile hydratase biocatalytic systems." Applied Microbiology and Biotechnology.
-
Technical Insight: Discusses the stability of nitrile hydratases and the impact of substrate toxicity.
-
-
Griengl, H., et al. (2000). "Enzymatic hydrolysis of cyanohydrins." Tetrahedron.
-
Yamada, H. & Kobayashi, M. (1996). "Nitrile Hydratase and its Application to Industrial Production of Acrylamide." Bioscience, Biotechnology, and Biochemistry.
-
Process Engineering: Validates the use of low-temperature, fed-batch strategies for unstable nitrile substrates.
-
Sources
- 1. Recent Advances and Promises in Nitrile Hydratase: From Mechanism to Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Nitrile hydratase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Biocatalytic synthesis of lactones and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biocatalytic production of 3-hydroxypropionic acid precursors using a regioselective Baeyer-Villiger monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Racemization of (R)-3-Chloro-2-hydroxypropanamide
Welcome to the technical support center for (R)-3-Chloro-2-hydroxypropanamide. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of maintaining the enantiomeric purity of this valuable chiral intermediate. Racemization, the conversion of a single enantiomer into a mixture of both, can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative strategies based on established chemical principles and field-proven insights.
Understanding the Challenge: The "Why" Behind Racemization
(R)-3-Chloro-2-hydroxypropanamide possesses two key structural features that make it susceptible to racemization: an acidic proton on the α-carbon (the carbon adjacent to the amide carbonyl group) and the presence of a hydroxyl group. The primary mechanism of racemization involves the removal of this α-proton by a base, leading to the formation of a planar, achiral enolate intermediate.[3] Reprotonation of this intermediate can occur from either face with equal probability, resulting in a 1:1 mixture of the (R) and (S) enantiomers, a racemic mixture.[3][4]
Several factors can accelerate this process, including:
-
pH: Basic conditions significantly promote racemization by facilitating the deprotonation of the α-carbon.
-
Temperature: Elevated temperatures provide the necessary activation energy for the racemization process to occur more rapidly.[]
-
Solvent: Polar solvents can stabilize the charged enolate intermediate, thereby lowering the energy barrier for racemization.[][6]
Troubleshooting Guide: Diagnosing and Resolving Racemization Issues
This section is structured in a question-and-answer format to directly address common problems encountered during the handling and use of (R)-3-Chloro-2-hydroxypropanamide.
Q1: I'm observing a significant loss of enantiomeric excess (e.e.) in my sample after storage. What are the most likely causes?
A1: Loss of enantiomeric purity during storage is a common issue and is typically linked to inappropriate storage conditions. The primary culprits are elevated temperature and exposure to basic or highly polar environments.
Initial Troubleshooting Steps:
-
Verify Storage Temperature: Confirm that the sample has been stored at the recommended temperature, typically refrigerated or frozen. Elevated temperatures, even for short periods, can accelerate racemization.[]
-
Assess Storage Solvent: If the compound is stored in solution, evaluate the solvent's properties. Polar solvents can facilitate racemization.[][6] Consider if a less polar solvent could be used for long-term storage.
-
Check for Contaminants: Ensure the storage container is clean and free of any basic residues. Trace amounts of base can catalyze the racemization process over time.
Preventative Measures:
-
Optimal Storage: Store (R)-3-Chloro-2-hydroxypropanamide as a solid in a tightly sealed container at or below the recommended temperature.
-
Inert Atmosphere: For highly sensitive applications, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric components.[]
Q2: My reaction yield is high, but the enantiomeric excess of the product is lower than expected. What could be happening during the reaction?
A2: Racemization during a chemical reaction is often due to the reaction conditions themselves.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for in-reaction racemization.
-
Base-Catalyzed Racemization: The use of strong bases is a primary driver of racemization.[7] If your protocol involves a base, consider the following:
-
Strength of the Base: Stronger bases will deprotonate the α-carbon more readily. If possible, screen for a weaker base that still effectively promotes the desired reaction. For instance, N,N-Diisopropylethylamine (DIPEA) is often a better choice than triethylamine (TEA) due to its greater steric hindrance and lower basicity.[7]
-
Concentration: Use the minimum effective concentration of the base.
-
-
Thermal Racemization: Higher reaction temperatures increase the rate of all reactions, including racemization.[]
-
Temperature Optimization: Determine the minimum temperature required for an acceptable reaction rate.
-
-
Solvent Effects: Polar aprotic solvents like DMSO and DMF can stabilize the enolate intermediate, promoting racemization.[6]
-
Solvent Screening: If the reaction allows, explore less polar solvents such as dichloromethane (DCM) or toluene.
-
Q3: I suspect racemization is occurring during my purification process. How can I confirm and prevent this?
A3: Purification steps, especially chromatography, can introduce conditions that lead to racemization.
Troubleshooting Purification:
-
Analyze Pre- and Post-Purification Samples: Use a chiral analytical method (e.g., chiral HPLC, SFC, or GC) to determine the enantiomeric excess of your crude product and your purified product.[8][9][10] A significant drop in e.e. post-purification points to an issue with the purification method.
-
Evaluate Chromatographic Conditions:
-
Stationary Phase: Some stationary phases, particularly those with basic or acidic sites (e.g., unmodified silica or alumina), can promote on-column racemization.[11] Consider using end-capped columns or alternative stationary phases.
-
Mobile Phase: If the mobile phase contains basic or acidic additives (e.g., triethylamine or trifluoroacetic acid), these can induce racemization. Minimize the concentration of these additives or explore neutral mobile phase systems.
-
-
Temperature Control: If performing chromatography at elevated temperatures to improve solubility or peak shape, be aware that this can also increase the rate of on-column racemization.
Preventative Strategies for Purification:
-
Method Development: During method development for purification, monitor the enantiomeric excess of collected fractions.
-
Minimize Exposure Time: Keep the time the compound spends on the column to a minimum.
-
Alternative Purification: Consider alternative purification methods like crystallization, which can sometimes be performed under milder conditions.
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of racemization for (R)-3-Chloro-2-hydroxypropanamide?
A: The most probable mechanism is through the formation of an achiral enolate intermediate. This occurs via the removal of the acidic proton on the carbon atom alpha to the amide carbonyl group, facilitated by a base.[3] The resulting planar enolate can be reprotonated from either face, leading to a mixture of both enantiomers.[3][4]
Caption: Simplified mechanism of racemization.
Q: How does pH affect the stability of (R)-3-Chloro-2-hydroxypropanamide?
A: The stability of (R)-3-Chloro-2-hydroxypropanamide is highly pH-dependent.
-
Basic pH (pH > 7): Significantly increases the rate of racemization due to the increased availability of hydroxide ions or other bases to abstract the α-proton.
-
Neutral pH (pH ≈ 7): Generally provides a more stable environment, but racemization can still occur, especially at elevated temperatures.
-
Acidic pH (pH < 7): While acidic conditions can catalyze the hydrolysis of the amide, they generally suppress racemization by keeping the concentration of basic species low. However, very strong acidic conditions might lead to other degradation pathways.
Q: Which solvents are best for minimizing racemization?
A: Non-polar solvents are generally preferred for minimizing racemization as they are less effective at stabilizing the charged enolate intermediate.[]
| Solvent Class | Examples | Impact on Racemization Rate |
| Non-Polar | Hexane, Toluene, DCM | Low |
| Polar Aprotic | Acetone, Acetonitrile | Moderate |
| Polar Aprotic (High) | DMSO, DMF | High |
| Polar Protic | Water, Alcohols | Variable, can be high |
Table 1: General impact of solvent polarity on racemization.
Q: What analytical techniques are recommended for monitoring the enantiomeric excess of (R)-3-Chloro-2-hydroxypropanamide?
A: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method. Other suitable techniques include:
-
Chiral Supercritical Fluid Chromatography (SFC): Often provides faster separations than HPLC.
-
Chiral Gas Chromatography (GC): Requires the compound to be volatile, which may necessitate derivatization.[8]
-
Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: Can be used for rapid analysis without separation but is generally less precise than chromatographic methods.[8]
-
Circular Dichroism (CD): Can monitor the disappearance of the CD signal as racemization proceeds.[12]
Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Excess Determination
This is a general starting point for method development. The optimal conditions may vary.
-
Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak IA, IB, or IC).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A typical starting point is 90:10 Hexane:Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Injection Volume: 5-10 µL.
-
Analysis: The two enantiomers should elute as separate peaks. The enantiomeric excess (e.e.) is calculated as: e.e. (%) = [ (Area of Major Peak - Area of Minor Peak) / (Area of Major Peak + Area of Minor Peak) ] * 100
Troubleshooting HPLC Separation:
| Issue | Possible Cause | Suggested Solution |
| Poor or No Resolution | Incorrect CSP or mobile phase | Screen different chiral columns and vary the ratio of the mobile phase components.[13] |
| Peak Tailing | Secondary interactions with the stationary phase | Add a small amount of an acidic or basic modifier to the mobile phase (e.g., 0.1% TFA or DEA).[13] |
| Inconsistent Retention Times | Inadequate column equilibration or temperature fluctuations | Ensure the column is fully equilibrated before injection and use a column thermostat.[13] |
Table 2: Common HPLC troubleshooting for chiral separations.
References
-
SciSpace. (1982). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. Acta Chemica Scandinavica, A 36, 31-38. [Link]
-
Hasegawa, M., et al. (2014). Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene. Molecules, 19(3), 2829-41. [Link]
-
Li, W. (n.d.). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. [Link]
-
Taylor & Francis. (2019). Racemization – Knowledge and References. Taylor & Francis. [Link]
-
Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry. [Link]
-
ETH Library. (n.d.). Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. ETH Library. [Link]
-
University of Bath. (n.d.). Determination of enantiomeric excess. University of Bath. [Link]
-
The University of Manchester. (n.d.). Racemisation in Chemistry and Biology. The University of Manchester. [Link]
-
Organic Reactions. (n.d.). Base-Promoted Isomerizations of Epoxides. Organic Reactions. [Link]
-
Quick Company. (2019). Improved Process For The Preparation Of (R) 3 Chloro 2 Hydroxypropanoic Acid By Using Continuous Stirred Tank Reactors Technology. Quick Company. [Link]
-
Royal Society of Chemistry. (2024, October 31). Efficient racemization of the pharmaceutical compound Levetiracetam using solvent-free mechanochemistry. Royal Society of Chemistry. [Link]
- Google Patents. (n.d.). EP0214572A2 - Racemization of optically active compounds having a chlorine substituted chiral carbon atom.
-
Beilstein-Institut. (2013, September 24). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Beilstein Journal of Organic Chemistry. [Link]
-
Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Biomedical Chromatography. [Link]
-
Canada.ca. (2017, May 4). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca. [Link]
-
PubMed. (2019, June 15). The problem of racemization in drug discovery and tools to predict it. PubMed. [Link]
-
ResearchGate. (n.d.). Commercialization of the hydrolytic kinetic resolution of racemic epoxides: Toward the economical large-scale production of enantiopure epichlorohydrin. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Institutes of Health. [Link]
-
ResearchGate. (2025, August 10). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. [https://www.researchgate.net/publication/51761406_Determination_of_enantiomeric_excess_by_chiral_liquid_chromatography_without_enantiomerically_pure_starting_standards]([Link]_ chromatography_without_enantiomerically_pure_starting_standards)
-
Wikipedia. (n.d.). Racemization. Wikipedia. [Link]
-
Williams, L. (2022, February 10). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. Life. [Link]
-
Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Journal of Pharmacology, Pharmaceutics & Pharmacovigilance, 2(1), 008. [Link]
-
Wikipedia. (n.d.). Epoxide. Wikipedia. [Link]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. [Link]
-
Conquer Scientific. (n.d.). HPLC Troubleshooting Guide – An App That Will Save Time and Frustration. Conquer Scientific. [Link]
-
Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
LCGC International. (2022, April 15). Finding the Best Separation for Enantiomeric Mixtures. LCGC International. [Link]
-
YouTube. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. [Link]
-
National Institutes of Health. (n.d.). Strategies for chiral separation: from racemate to enantiomer. National Institutes of Health. [Link]
-
National Institutes of Health. (n.d.). Effects of pH on the inhibition of fatty acid amidohydrolase by ibuprofen. National Institutes of Health. [Link]
-
National Institutes of Health. (n.d.). Kinetic Resolution of Racemic 2-Hydroxyamides Using a Diphenylacetyl Component as an Acyl Source and a Chiral Acyl-Transfer Catalyst. National Institutes of Health. [Link]
- Google Patents. (n.d.). WO1991008196A2 - Process for racemization of optically active arylethanolamines.
-
Googleapis.com. (2008, November 19). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. Googleapis.com. [Link]
-
YouTube. (2020, December 11). Base Catalyzed Epoxide Opening. YouTube. [Link]
-
Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]
-
Pop, L. A., et al. (2011). Lipase-Catalyzed Synthesis of Both Enantiomers of 3-Chloro-1-arylpropan-1-ols. Synthesis, 2011(18), 2921-2928. [Link]
-
ORCA - Online Research @ Cardiff. (n.d.). Racemization in Drug Discovery. ORCA - Online Research @ Cardiff. [Link]
-
Royal Society of Chemistry. (n.d.). pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. Royal Society of Chemistry. [Link]
-
ResearchGate. (2025, August 6). Racemization of chiral amino alcohols: Catalyst selection and characterization. ResearchGate. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. The problem of racemization in drug discovery and tools to predict it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Racemization - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. Determination of enantiomeric excess [ch.ic.ac.uk]
- 9. uma.es [uma.es]
- 10. heraldopenaccess.us [heraldopenaccess.us]
- 11. academic.oup.com [academic.oup.com]
- 12. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stabilization of 3-Chlorolactamide During Storage
Welcome to the technical support center for 3-chlorolactamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of 3-chlorolactamide throughout its storage and handling. As a Senior Application Scientist, I have compiled this information to provide not only procedural guidance but also the scientific reasoning behind these recommendations, empowering you to make informed decisions in your experimental work.
Introduction
3-Chlorolactamide is a valuable chiral building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure, containing both a reactive α-chloro amide and a hydroxyl group, makes it a versatile synthon but also susceptible to degradation if not stored and handled correctly. This guide provides a comprehensive overview of the factors affecting its stability and offers practical solutions to mitigate degradation, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 3-chlorolactamide?
To ensure the long-term stability of 3-chlorolactamide, it should be stored in a cool, dry, and dark environment.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C is recommended for long-term storage.[1] | Low temperatures significantly slow down the rate of potential degradation reactions, particularly hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | This minimizes contact with atmospheric moisture and oxygen, which can contribute to hydrolysis and oxidative degradation, respectively. |
| Container | Use a tightly sealed, opaque container. | A tight seal prevents the ingress of moisture.[1] Opaque containers protect the compound from light, which can catalyze degradation. |
| Location | Store in a well-ventilated area away from incompatible materials.[1] | Proper ventilation is a general safety precaution. Segregation from acids, bases, and strong oxidizing agents prevents accidental contact and reactions. |
Q2: What are the primary degradation pathways for 3-chlorolactamide?
Based on the chemical structure of 3-chlorolactamide, an α-chloro amide, the most probable degradation pathway is hydrolysis . This can occur under both acidic and basic conditions.[2]
-
Hydrolysis of the Amide Bond: This is a common degradation pathway for amides, leading to the formation of 3-chlorolactic acid and ammonia. This reaction can be catalyzed by both acids and bases.[3]
-
Nucleophilic Substitution of the Chlorine Atom: The chlorine atom is susceptible to substitution by nucleophiles, including water or hydroxide ions, which would yield 3-hydroxylactamide. This is a known reaction for α-chloro amides.[2]
The presence of moisture is a key factor in both of these hydrolytic pathways.
Caption: Potential hydrolytic degradation pathways of 3-chlorolactamide.
Q3: Can 3-chlorolactamide degrade upon exposure to light?
Q4: How can I tell if my 3-chlorolactamide has degraded?
Visual inspection is the first step. Any change in color or physical state (e.g., clumping of a solid) may indicate degradation. However, chemical degradation often occurs without visible changes. The most reliable way to assess the purity of your 3-chlorolactamide is through analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the intact 3-chlorolactamide from its degradation products. A decrease in the peak area of the main compound and the appearance of new peaks are indicative of degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can detect the presence of impurities and degradation products by comparing the spectrum of the stored sample to that of a pure, freshly prepared sample.
-
Mass Spectrometry (MS): LC-MS can be used to identify the molecular weights of any degradation products formed.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments involving 3-chlorolactamide.
Issue 1: Inconsistent Experimental Results or Low Yields
Possible Cause: Degradation of the 3-chlorolactamide starting material.
Troubleshooting Steps:
-
Verify Purity: Before use, and especially if the compound has been in storage for an extended period, verify the purity of your 3-chlorolactamide using a suitable analytical method like HPLC or NMR.
-
Review Storage Conditions: Ensure that the compound has been stored according to the recommended conditions (see FAQ Q1). Improper storage is the most common cause of degradation.
-
Handle with Care: When weighing and handling the compound, minimize its exposure to atmospheric moisture. Work quickly and in a dry environment. Consider using a glove box for highly sensitive applications.
-
Use Anhydrous Solvents: If your reaction is performed in a solvent, ensure the solvent is anhydrous. Residual water can promote hydrolysis.
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis
Possible Cause: Formation of degradation products during sample preparation or analysis.
Troubleshooting Steps:
-
Sample Preparation:
-
Solvent: Ensure the solvent used to dissolve the 3-chlorolactamide for HPLC analysis is neutral and aprotic if possible, or that the sample is analyzed promptly after dissolution in protic solvents like water or methanol.
-
Temperature: Prepare samples at room temperature or below to minimize degradation during this step.
-
-
HPLC Method:
-
Mobile Phase pH: The pH of the mobile phase can influence the stability of 3-chlorolactamide on the column. If you suspect on-column degradation, try using a mobile phase with a neutral or slightly acidic pH.
-
Column Temperature: High column temperatures can accelerate degradation. If feasible for your separation, consider running the analysis at a lower temperature.
-
-
Peak Identification: If unexpected peaks are consistently observed, consider using LC-MS to identify their molecular weights and deduce their structures. This can confirm if they are indeed degradation products.
Sources
Overcoming solubility issues of 3-Chloro-2-hydroxypropanamide in non-polar solvents
The Solubility Paradox: Why This Molecule Resists Solvation
User Question: "I am trying to react 3-Chloro-2-hydroxypropanamide in toluene (and later dichloromethane), but it sits at the bottom of the flask as a brick. Heating only turns it into a gummy oil. Why does this simple small molecule defy standard solubility rules?"
Technical Insight:
The resistance of 3-Chloro-2-hydroxypropanamide (
This molecule contains three distinct polarity centers packed into a small carbon skeleton:
-
Primary Amide (
): Acts as both a double Hydrogen Bond (H-bond) donor and a strong acceptor. -
Secondary Hydroxyl (
): Another H-bond donor/acceptor. -
Alkyl Chloride (
): Adds a dipole moment.
In the solid state, these groups form an intermolecular "velcro" network. Non-polar solvents like Toluene, Hexane, or Ether rely on weak London Dispersion Forces. They lack the energetic "currency" to pay the penalty required to break the crystal lattice H-bonds. To dissolve this, you must cheat thermodynamics using Cosolvent Bridging or Phase Transfer Catalysis .
Decision Matrix: Selecting Your Solubilization Strategy
Before proceeding, identify your downstream constraint. Use the flow below to select the correct protocol.
Figure 1: Strategic Decision Tree for solubilizing polar polyfunctional amides.
Troubleshooting Protocols
Protocol A: Binary Solvent Bridging (The "Spiking" Technique)
Best for: Homogeneous reactions (e.g., mild oxidations, substitutions) where strictly non-polar conditions are not mandatory.
The Concept: You cannot force the amide into Toluene. However, you can dissolve the amide in a "Bridge Solvent" (high dielectric constant, miscible with Toluene) and then dilute it.
Recommended Bridge Solvents:
-
THF (Tetrahydrofuran): Best balance. Good solubility for the amide, fully miscible with Toluene/Hexane.
-
Acetonitrile (MeCN): Excellent solubility, but can separate from very non-polar alkanes at low temps.
-
DCM (Dichloromethane): Often works as the primary solvent if Toluene is not strictly required.
Step-by-Step Procedure:
-
Weigh 3-Chloro-2-hydroxypropanamide into the flask.
-
Add Bridge Solvent (THF) dropwise with vigorous stirring. Add only enough to create a clear, saturated solution (approx 3-5 mL per gram).
-
Heat gently to 35°C to ensure total dissolution.
-
Add Non-Polar Solvent (Toluene) slowly via addition funnel.
-
Observation: If cloudiness (precipitate) appears, stop. Add 1 mL more THF to redissolve, then resume Toluene addition.
-
-
Target Ratio: You can typically achieve a 10:1 (Toluene:THF) ratio while keeping the amide in solution.
Protocol B: Phase Transfer Catalysis (PTC)
Best for: Alkylations or nucleophilic substitutions where the amide acts as a nucleophile in a biphasic system (Solid/Liquid or Liquid/Liquid).
The Concept: Instead of dissolving the bulk solid, we use a catalyst to shuttle small amounts of the reacting anion into the non-polar phase, react it, and return for more.[1]
The Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 .
Figure 2: Phase Transfer Catalysis cycle. The Quaternary Ammonium (Q+) pulls the amide anion into the organic phase.
Protocol:
-
Suspend 3-Chloro-2-hydroxypropanamide in Toluene (it will be a slurry).
-
Add the electrophile (e.g., Alkyl Halide).
-
Add 5-10 mol% TBAB .
-
Add solid Potassium Carbonate (
) or KOH (powdered). -
Sonicate for 5 minutes to disperse the solid base.
-
Reflux.[2] The reaction occurs at the interface or via the catalyst shuttle, even if the bulk solution looks heterogeneous.
Critical Warning: The Cyclization Trap
Risk: When trying to increase solubility using Heat + Base , you trigger a specific side reaction common to halohydrins.
Mechanism: The hydroxyl group is deprotonated, and the resulting alkoxide performs an intramolecular
-
Symptom: Your reaction becomes soluble, but your product is the epoxide, not the open-chain derivative.
-
Prevention: If your goal is not to form the epoxide, avoid strong bases (NaOH, NaH) in the solubilization step. Use Protocol A (Cosolvents) or protect the alcohol first.
Frequently Asked Questions (FAQ)
Q1: Can I use sonication to force it into Hexane? A: No. Sonication creates a fine suspension (dispersion), not a true solution. If your reaction requires molecular homogeneity (e.g., homogeneous catalysis), sonication will fail. If you just need high surface area for a heterogeneous reaction, sonication is excellent. Test: Shine a laser pointer through the liquid. If you see a beam (Tyndall effect), it is a suspension, not a solution.
Q2: I need to run a Grignard reaction. Which solvent system works?
A: You cannot use Protocol A (DCM/MeCN) for Grignards. You must use THF . The amide is soluble in THF. However, remember the amide protons (
Q3: How do I permanently fix the solubility for non-polar processing? A: Derivatization. Treat the starting material with TMS-Cl (Trimethylsilyl chloride) and Imidazole in DCM.
-
This silylates the
and potentially the amide nitrogen. -
The resulting TMS-protected molecule is highly lipophilic and will dissolve readily in Hexane or Toluene.
-
The TMS group can be removed later with mild acid or Fluoride (TBAF).
References
-
Hansen Solubility Parameters: Park, K. "Hansen Solubility Parameters for Primary Amides and Hydroxyl Groups." Kinam Park Lab.
-
Phase Transfer Catalysis: ACS Green Chemistry Institute. "Phase Transfer Catalysis Mechanism and Guides." ACS GCI Pharmaceutical Roundtable.
-
Amide Physical Properties: PubChem. "3-chloro-N-hydroxy-2,2-dimethylpropanamide (Related Structure) Physical Properties."[3][4] National Institutes of Health.
-
Recrystallization Strategies: Mettler Toledo. "Recrystallization Guide: Solvents and Thermodynamics." Mettler Toledo Technical Resources.
-
Reactivity of Alpha-Hydroxy Amides: National Institutes of Health. "Direct Amination of α-Hydroxy Amides via Lewis Acids." PubMed Central.
Sources
- 1. US6300431B1 - Phase transfer process with catalyst recovery - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. 3-chloro-N-hydroxy-2,2-dimethylpropanamide | C5H10ClNO2 | CID 3712764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2R)-2-chloro-3-hydroxypropanamide | C3H6ClNO2 | CID 88154787 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the 1H NMR Chemical Shifts of 3-Chloro-2-hydroxypropanamide in DMSO-d6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the expected ¹H NMR chemical shifts of 3-Chloro-2-hydroxypropanamide when dissolved in deuterated dimethyl sulfoxide (DMSO-d6). As a senior application scientist, this guide moves beyond a simple listing of values to explain the underlying principles governing these shifts, supported by comparative experimental data from structurally related compounds. This document is designed to serve as a practical reference for researchers in organic synthesis, medicinal chemistry, and quality control, enabling accurate spectral interpretation and structural confirmation.
The Structural Significance of 3-Chloro-2-hydroxypropanamide and the Role of DMSO-d6 in its NMR Analysis
3-Chloro-2-hydroxypropanamide is a small, functionalized organic molecule featuring a primary amide, a secondary alcohol, and a primary alkyl chloride. Each of these functional groups imparts specific chemical properties and potential reactivity, making it a valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates.
The choice of DMSO-d6 as the NMR solvent is particularly crucial for this molecule. DMSO is a highly polar, aprotic solvent with a strong capacity to act as a hydrogen bond acceptor.[1] This property has a profound effect on the ¹H NMR spectrum, especially for molecules containing labile protons, such as those in hydroxyl (-OH) and amide (-NH₂) groups. In contrast to protic solvents like D₂O or CD₃OD, where rapid proton exchange can lead to signal broadening or disappearance, DMSO-d6 slows down this exchange process considerably.[1][2] This phenomenon allows for the direct observation of these labile protons and, critically, their coupling to adjacent protons, providing invaluable structural information.[2][3]
Predicted ¹H NMR Spectrum and Comparative Analysis
The structure of 3-Chloro-2-hydroxypropanamide, with proton designations, is as follows:
Table 1: Predicted and Comparative ¹H NMR Chemical Shifts (ppm) in DMSO-d6
| Proton(s) | Predicted Shift (ppm) for 3-Chloro-2-hydroxypropanamide | Multiplicity | Comparative Experimental Data (ppm) | Compound for Comparison | Reference |
| -CH₂(a)Cl | 3.60 - 3.80 | Doublet of doublets (dd) | 3.62, 3.80 | Sodium 3-Chloro-2-hydroxypropanesulfonate | [4] |
| -CH(b)(OH) | ~4.00 | Multiplet (m) | 4.04 | Sodium 3-Chloro-2-hydroxypropanesulfonate | [4] |
| -OH(c) | 5.20 - 5.40 | Doublet (d) | 5.26 | Sodium 3-Chloro-2-hydroxypropanesulfonate | [4] |
| -NH₂(d, e) | 6.80 - 7.50 | Broad singlets (br s) | 6.81, 9.56, 6.67 | Various primary amides in DMSO-d6 | [5] |
Analysis of the Aliphatic Protons: -CH(OH)-CH₂Cl Moiety
The protons of the 3-chloro-2-hydroxypropyl backbone give rise to a characteristic set of signals.
-
-CH(b)(OH) (Methine Proton): This proton is deshielded by the adjacent electron-withdrawing hydroxyl and amide groups. Based on data from Sodium 3-Chloro-2-hydroxypropanesulfonate, where a similar proton appears at approximately 4.04 ppm, a chemical shift in the region of ~4.00 ppm is predicted.[4] Due to coupling with the two diastereotopic protons of the -CH₂Cl group and the hydroxyl proton, this signal is expected to appear as a complex multiplet.
-
-CH₂(a)Cl (Methylene Protons): These protons are adjacent to the electronegative chlorine atom, which strongly deshields them. In Sodium 3-Chloro-2-hydroxypropanesulfonate, the corresponding protons are observed as two distinct signals at 3.62 and 3.80 ppm, indicating they are diastereotopic.[4] A similar pattern is expected for 3-chloro-2-hydroxypropanamide, with the two protons appearing as a pair of doublet of doublets in the range of 3.60 - 3.80 ppm .
Analysis of the Labile Protons: The DMSO-d6 Effect
The chemical shifts of the hydroxyl and amide protons are highly dependent on solvent, concentration, and temperature.[2] In DMSO-d6, their tendency to form strong hydrogen bonds with the solvent leads to significant downfield shifts and slower exchange rates.
-
-OH(c) (Hydroxyl Proton): The hydroxyl proton will be engaged in hydrogen bonding with the sulfoxide group of DMSO-d6. This interaction reduces its exchange rate and results in a more downfield chemical shift compared to what would be observed in less polar solvents. In Sodium 3-Chloro-2-hydroxypropanesulfonate, the -OH proton is found at 5.26 ppm.[4] Therefore, a similar chemical shift in the range of 5.20 - 5.40 ppm is anticipated. Crucially, due to the slowed exchange, this proton should exhibit coupling to the adjacent methine proton (-CH(b)), appearing as a doublet.
-
-NH₂(d, e) (Amide Protons): The two protons of the primary amide group are diastereotopic due to the restricted rotation around the C-N bond, a characteristic feature of amides.[6] In DMSO-d6, these protons are known to shift significantly downfield.[7][8] Experimental data for various primary amides in DMSO-d6 show broad signals appearing anywhere from 6.5 to over 9.5 ppm.[5] For 3-chloro-2-hydroxypropanamide, two distinct, likely broad, singlets are predicted in the region of 6.80 - 7.50 ppm . The broadness is a result of intermediate exchange rates and quadrupolar relaxation from the nitrogen atom.
Experimental Protocol for ¹H NMR Analysis
To obtain high-quality, reproducible ¹H NMR spectra of 3-Chloro-2-hydroxypropanamide in DMSO-d6, the following protocol is recommended.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of 3-Chloro-2-hydroxypropanamide directly into a clean, dry vial.[9]
-
Solvent Addition: Add approximately 0.6-0.7 mL of high-purity DMSO-d6 (≥99.9% D) to the vial.[10]
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. A vortex mixer can be used if necessary.[11]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Ensure the solution is free of any particulate matter. If solids are present, filter the solution through a small cotton plug in the pipette.[12]
-
Capping: Securely cap the NMR tube to prevent contamination with atmospheric water, as DMSO is hygroscopic.[11]
NMR Data Acquisition
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of DMSO-d6. Perform automated or manual shimming to optimize the magnetic field homogeneity.[11]
-
Referencing: The residual proton signal of DMSO-d6 appears as a quintet at approximately 2.50 ppm and should be used as the internal reference.[13]
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the resulting spectrum.
Visualizing the NMR Workflow and Molecular Interactions
The following diagrams illustrate the key processes involved in the NMR analysis of 3-Chloro-2-hydroxypropanamide in DMSO-d6.
Caption: Standard workflow for ¹H NMR analysis.
Caption: Hydrogen bonding interaction with DMSO-d6.
Conclusion
The ¹H NMR spectrum of 3-Chloro-2-hydroxypropanamide in DMSO-d6 is predicted to show distinct signals for its aliphatic, hydroxyl, and amide protons. The unique properties of DMSO-d6 as a hydrogen bond acceptor are instrumental in resolving the signals of the labile -OH and -NH₂ protons and observing their coupling patterns, which is often not possible in other solvents. By comparing the expected chemical shifts with experimental data from structurally similar molecules, researchers can confidently assign the resonances in their own spectra. This guide provides the foundational knowledge and practical protocols necessary for the accurate and reliable NMR-based structural elucidation of 3-Chloro-2-hydroxypropanamide and related compounds.
References
-
ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?[Link]
-
InfoSheet : NMR sample preparation. (n.d.). Retrieved from University of Geneva. [Link]
-
4IR Solutions. (n.d.). Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer. [Link]
-
Perkin, M. J., & Abraham, R. J. (2014). ¹H NMR spectra part 31: ¹H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(7), 347-354. [Link]
-
Abraham, R. J., et al. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(7), 347-54. [Link]
-
ResearchGate. (n.d.). The amide proton region of the 1 H NMR spectra: in DMSO-d 6 of.... [Link]
-
University College London. (n.d.). Sample Preparation. [Link]
-
Ismael, S., AL-Mashal, F., & Saeed, B. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Journal of Physics: Conference Series, 1879, 032095. [Link]
-
Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]
-
Abraham, R. J. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]
-
Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]
-
Royal Society of Chemistry. (n.d.). 1H NMR (DMSO-d6). [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. [Link]
-
Western University. (n.d.). NMR Sample Preparation. [Link]
-
European Commission. (n.d.). CLEN Method Recording of Nuclear Magnetic Resonance Spectra of Organic Substances such as New Psychoactive Sub. [Link]
-
PubChem. (n.d.). 3-chloro-N-hydroxy-2,2-dimethylpropanamide. [Link]
-
ResearchGate. (n.d.). Classification of the chemical shifts of the –OH groups in DMSO-d6 on.... [Link]
-
Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]
-
Organic Process Research & Development. (n.d.). Supporting Information Improved Synthesis and Impurity Identification of (R)-Lacosamide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Sodium 3-Chloro-2-hydroxypropanesulfonate(126-83-0) 1H NMR [m.chemicalbook.com]
- 5. 4irsolutions.com [4irsolutions.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sites.uclouvain.be [sites.uclouvain.be]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. carlroth.com [carlroth.com]
Comparison of 3-Chloro-2-hydroxypropanamide and 2-chloropropanamide reactivity
Comparative Reactivity Guide: 3-Chloro-2-hydroxypropanamide vs. 2-Chloropropanamide
Executive Summary
This guide provides a technical comparison between two structural isomers: 3-Chloro-2-hydroxypropanamide (Molecule A) and 2-Chloropropanamide (Molecule B). While both share the formula
-
3-Chloro-2-hydroxypropanamide is dominated by Neighboring Group Participation (NGP) . The
-hydroxyl group acts as an internal nucleophile under basic conditions, leading to rapid intramolecular cyclization to form Glycidamide (an epoxide). This makes it a critical, transient metabolite in acrylamide toxicology. -
2-Chloropropanamide is dominated by
-Carbonyl Activation . The electron-withdrawing amide group adjacent to the chlorine enhances the electrophilicity of the -carbon, facilitating intermolecular reactions. It is a stable intermediate used in the synthesis of alanine derivatives and agrochemicals.
Structural & Electronic Analysis
The reactivity difference is dictated by the proximity of the nucleophilic oxygen (in Molecule A) and the inductive effects of the carbonyl group (in Molecule B).
| Feature | 3-Chloro-2-hydroxypropanamide | 2-Chloropropanamide |
| Structure | ||
| Leaving Group Position | ||
| Key Electronic Effect | Anchimeric Assistance (NGP): The | |
| Primary Reaction Mode | Intramolecular Cyclization (Epoxidation) | Intermolecular Nucleophilic Substitution ( |
| Stability | Unstable in base (Cyclizes) | Moderately stable; requires strong nucleophiles |
Visualization: Structural Reactivity Logic
Figure 1: Structural logic dictating the divergent reaction pathways of the two isomers.
Reactivity Profile 1: Intramolecular Cyclization (Epoxidation)
Molecule: 3-Chloro-2-hydroxypropanamide Target Product: Glycidamide (Oxirane-2-carboxamide)[1]
This molecule represents a classic "halohydrin" system. In the presence of a base, the hydroxyl group is deprotonated. The resulting alkoxide is perfectly positioned (5-membered transition state geometry) to perform a backside attack on the carbon bearing the chlorine, displacing the chloride ion.
-
Kinetics: Extremely rapid (
). The entropic advantage of the intramolecular reaction outweighs intermolecular substitution. -
Significance: This pathway is the primary mechanism for the genotoxicity of acrylamide metabolites in vivo.
Experimental Protocol: Synthesis of Glycidamide
Note: This protocol utilizes the reactivity of the halohydrin precursor.
-
Preparation: Dissolve 3-chloro-2-hydroxypropanamide (10 mmol) in anhydrous methanol.
-
Activation: Cool to 0°C. Add 1.1 equivalents of Sodium Methoxide (NaOMe) dropwise.
-
Why: Methoxide acts as the base to deprotonate the
-OH. Anhydrous conditions prevent hydrolysis of the amide.
-
-
Reaction: Stir at 0°C for 30 minutes. The reaction is monitored by TLC (disappearance of starting material).
-
Workup: Filter off the NaCl precipitate.
-
Isolation: Remove solvent under reduced pressure (keep T < 30°C to prevent epoxide ring opening).
-
Result: Glycidamide is obtained as a colorless oil/solid.[1]
Reactivity Profile 2: Intermolecular Substitution ( )
Molecule: 2-Chloropropanamide Target Product: Alanine derivatives (e.g., 2-Aminopropanamide)
Here, the chlorine is on the
-
Kinetics: Fast relative to standard secondary alkyl chlorides, but slower than the intramolecular cyclization of Molecule A.
-
Stereochemistry: Reaction proceeds with Inversion of Configuration (Walden Inversion). (R)-2-chloropropanamide yields (S)-alanine derivatives.
Experimental Protocol: Amination (Synthesis of Alanine Amide)
-
Reagents: 2-Chloropropanamide (10 mmol) and aqueous Ammonia (25%, excess) or specific amine nucleophile.
-
Conditioning: React in a sealed pressure tube at 40–60°C.
-
Why: Ammonia is a moderate nucleophile. Heat is required to overcome the activation energy, but the
-activation makes this possible without harsh conditions.
-
-
Timecourse: 4–6 hours.
-
Workup: Concentrate the solution to remove excess ammonia.
-
Purification: Recrystallization from ethanol.
-
Result: 2-Aminopropanamide (Alanine amide) hydrochloride.
Comparative Pathway Visualization
The following diagram contrasts the mechanistic flow. Note how Molecule A loops back on itself (Cyclization), while Molecule B accepts an external partner.
Figure 2: Mechanistic divergence. Pathway A is intramolecular (ring closure); Pathway B is intermolecular substitution.
Hydrolysis & Stability Data
Both compounds possess an amide bond susceptible to hydrolysis, but the side reactions differ.
| Parameter | 3-Chloro-2-hydroxypropanamide | 2-Chloropropanamide |
| pH 7.4 (Physiological) | Unstable. Slowly cyclizes to Glycidamide, which then hydrolyzes to Glyceramide. | Stable. Hydrolysis is negligible without enzymatic catalysis. |
| pH > 10 (Basic) | Rapid Cyclization. Converts to Glycidamide immediately. | Hydrolysis. Amide bond cleaves to form 2-chloropropionate. |
| pH < 2 (Acidic) | Stable. Protonation of OH prevents cyclization. Slow amide hydrolysis.[3] | Stable. Slow amide hydrolysis to 2-chloropropionic acid. |
References
-
Gamboa da Costa, G., et al. (2003).[4] DNA adduct formation from acrylamide via conversion to glycidamide in adult and neonatal mice. Chemical Research in Toxicology, 16(10), 1328-1337. Link
-
Ghanayem, B. I., et al. (2005).[4] Metabolism and disposition of acrylamide in rats and mice. Toxicological Sciences, 88(2), 311-318. Link
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
PubChem. (2024). Compound Summary: 2-Chloropropanamide.[5] Link
-
Sumner, S. C., et al. (1999). Acrylamide metabolism in rats and humans via formation of glycidamide.[6][7] Chemical Research in Toxicology, 12(11), 1110-1116. Link
Sources
- 1. Glycidamide - Wikipedia [en.wikipedia.org]
- 2. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 3. uregina.ca [uregina.ca]
- 4. Crystal structure of glycidamide: the mutagenic and genotoxic metabolite of acrylamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Chloropropanamide | C3H6ClNO | CID 94385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Metabolism of acrylamide to glycidamide and their cytotoxicity in isolated rat hepatocytes: protective effects of GSH precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Crystal Structure Determination of 3-Chloro-2-hydroxypropanamide
Executive Summary
3-Chloro-2-hydroxypropanamide is a chiral
This guide compares the two primary crystallographic methodologies—Single Crystal X-Ray Diffraction (SC-XRD) and Powder X-Ray Diffraction (PXRD) —providing a validated workflow for researchers.[1] While SC-XRD remains the gold standard for de novo structure solution and absolute configuration, PXRD is presented here as a high-throughput alternative for phase identification and bulk purity analysis.[1][2]
Part 1: The Challenge – Analyte Characteristics
Before selecting a method, the researcher must understand the crystallographic behavior of the analyte:
-
Chirality: The C2 carbon is a stereocenter.[1] The presence of the Chlorine atom (Z=17) provides sufficient anomalous scattering power to determine absolute configuration using Mo-K
or Cu-K radiation.[1] -
Flexibility: The 2-hydroxy-3-chloropropyl chain introduces conformational degrees of freedom, often leading to polymorphism.[1]
-
H-Bonding: The amide (
) and hydroxyl ( ) groups create strong donor/acceptor networks, favoring high-melting-point crystal lattices but complicating solubility for crystal growth.[1]
Part 2: Comparative Methodology
Method A: Single Crystal X-Ray Diffraction (SC-XRD)
Status: Gold Standard Primary Use: Absolute configuration determination, atomic-resolution bonding geometry.[1]
Experimental Protocol
-
Crystallization (The Critical Step):
-
Technique: Slow Evaporation.[1]
-
Solvent System: Ethyl Acetate/Hexane (1:[1]1) or Methanol/Water.[1]
-
Procedure: Dissolve 20 mg of amide in 2 mL solvent.[1] Filter into a clean vial. Cover with parafilm, poke 3 pinholes, and store at 4°C.
-
Target: Block-like crystals (
mm).[1] Avoid needles (often twinned).[1]
-
-
Data Collection:
-
Instrument: Diffractometer with Kappa or Eulerian geometry (e.g., Bruker D8, Rigaku XtaLAB).
-
Temperature: 100 K (Cryostream) to reduce thermal motion (
).[1] -
Radiation:[1]Mo-K
( Å) is preferred to minimize absorption, though Cu-K ( Å) yields a stronger anomalous signal for the Chlorine atom if the crystal is small.[1]
-
-
Refinement Strategy:
Method B: Powder X-Ray Diffraction (PXRD)
Status: High-Throughput Screening Primary Use: Bulk phase identification, polymorphism screening, crystallinity check.[1]
Experimental Protocol
-
Sample Prep:
-
Grind 50 mg of bulk solid in an agate mortar to a fine powder (<10
m particle size). -
Note: Avoid over-grinding, which can induce amorphization in soft organic amides.[1]
-
-
Data Collection:
-
Analysis:
-
Use Rietveld Refinement if a theoretical CIF is available (from Method A or CSP).[1]
-
Compare experimental pattern against the simulated pattern from SC-XRD to confirm bulk purity.
-
Part 3: Comparative Data Analysis
The following table contrasts the expected data outputs for 3-Chloro-2-hydroxypropanamide based on standard organic crystallographic standards.
| Feature | SC-XRD (Method A) | PXRD (Method B)[1] |
| Resolution | Atomic (< 0.8 Å) | Lattice Level (Peaks) |
| Sample Req. | Single Crystal (High Quality) | Polycrystalline Powder |
| Absolute Config. | Determined (via Flack Param) | Impossible (usually) |
| Time-to-Result | 24–48 Hours (Growth + Coll.) | 30 Minutes |
| Primary Output | CIF (x, y, z coordinates) | Diffractogram (Intensity vs |
| Cost | High (Instrument + Cryo) | Low (Routine) |
Structural Insights (Expected)
Based on analogous
-
H-Bond Motif: Expect a
dimer formation between amide groups, cross-linked by interactions.[1] -
Chlorine Interaction: The Cl atom often participates in weak
contacts, stabilizing the packing.
Part 4: Visualization of Workflows
Determination Workflow
This diagram illustrates the decision matrix for choosing between SC-XRD and PXRD based on sample state.
Caption: Decision matrix for structural determination. SC-XRD is prioritized for absolute configuration; PXRD is used for bulk material assessment.[1]
Interaction Logic (H-Bonding Network)
A representation of the stabilizing forces expected in the crystal lattice.
Caption: Predicted intermolecular interaction map. The amide dimer is the primary scaffold, reinforced by hydroxyl cross-links.
References
-
Creative Biostructure. (2025). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Retrieved from
-
Pan, Q. Q., et al. (2012).[1][3] Comparative crystal structure determination of griseofulvin: Powder X-ray diffraction versus single-crystal X-ray diffraction. Chinese Science Bulletin. Retrieved from
-
Flack, H. D. (1983).[1] On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A. (Standard reference for Flack Parameter validation in chiral amides).
-
Groom, C. R., et al. (2016).[1] The Cambridge Structural Database. Acta Crystallographica Section B. (Reference for standard bond lengths in organic amides).
Sources
Safety Operating Guide
Personal protective equipment for handling 3-Chloro-2-hydroxypropanamide
[1]
Executive Safety Summary
3-Chloro-2-hydroxypropanamide (Structure:
Under physiological or basic conditions, this compound can cyclize to form glycidamide derivatives (epoxides), which are potent electrophiles capable of modifying DNA and proteins.[1] Consequently, this guide treats the substance as a suspected mutagen and skin sensitizer , requiring containment protocols exceeding standard "irritant" guidelines.[1]
Hazard Identification & Risk Assessment
The following classification is derived from structural activity relationship (SAR) analysis of analogous
| Hazard Class | GHS Code | Implication |
| Acute Toxicity (Dermal/Oral) | H301 / H311 | High absorption potential through mucous membranes and skin.[1][2] |
| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects due to alkylation of DNA bases.[1] |
| Skin/Eye Corrosion | H315 / H318 | Acidic hydrolysis on wet surfaces (eyes/lungs) releases HCl.[1] |
| Sensitization | H317 | Potential for haptenization and long-term allergic response.[1] |
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged contact with small chlorinated molecules, which can permeate standard 4-mil nitrile in <15 minutes.[1]
A. Hand Protection Strategy: The "Barrier-Liner" Protocol
You must utilize a dual-glove system to prevent molecular permeation.[1]
-
Inner Layer (The Barrier): Laminate Film Gloves (e.g., Ansell Silver Shield™ or North Silver Shield™).[1]
-
Why: Laminate resists permeation of small organochlorines for >4 hours.[1]
-
-
Outer Layer (The Grip): 5-8 mil Nitrile Gloves .[1]
-
Why: Provides mechanical strength (laminates are slippery/baggy) and protects the inner glove from degradation.[1]
-
B. Respiratory & Body Protection
| Component | Specification | Rationale |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Primary containment.[1] The compound has low vapor pressure but high aerosol toxicity.[1] |
| Backup Resp. | N95/P100 Respirator | Required only if weighing powder outside a hood (strongly discouraged).[1] |
| Eye Protection | Chemical Splash Goggles | Safety glasses are inadequate.[1] Goggles seal against dust entry and corrosive splashes.[1] |
| Body | Tyvek® Lab Coat (Disposable) | Cotton coats absorb and retain the chemical.[1] Use disposable Tyvek with elastic cuffs.[1] |
PPE Selection Logic (Visualization)
The following decision tree illustrates the selection process based on the physical state and quantity of the chemical.
Figure 1: PPE Selection Logic. Note that solutions pose a higher permeation risk than solids, necessitating laminate liners immediately.[1]
Operational Protocols
Protocol A: Weighing & Solubilization
Objective: Prepare a stock solution without generating inhalable dust or contaminating the balance.
-
Preparation:
-
Don PPE: Laminate liners
Nitrile outers Tyvek coat Goggles.[1] -
Place a black anti-static weighing boat inside the fume hood balance.[1] (Black contrasts with white powder to visualize spills).[1]
-
Pre-wet a paper towel with 10% sodium thiosulfate (neutralizing agent) and place it next to the balance.[1]
-
-
Transfer:
-
Solubilization:
Protocol B: Spill Response (Dry Powder)
Scenario: <500mg spill inside the fume hood.[1]
-
Isolate: Stop airflow disturbance (lower sash), but keep fan on.
-
Cover: Gently place a chemically resistant pad (dampened with PEG-400 or mineral oil) over the powder to prevent aerosolization.[1] Do not use water initially (it spreads the contamination).[1]
-
Collect: Wipe up the powder using the pad.[1]
-
Clean: Wash surface with 10% Sodium Thiosulfate solution (nucleophile to quench the alkylating agent), followed by soap and water.[1]
-
Disposal: All pads and gloves go into "Solid Hazardous Waste (Halogenated)."
Waste Disposal & Deactivation
Do not dispose of this chemical down the drain.[1] It is toxic to aquatic life and persists in water supplies.[1]
| Waste Stream | Classification | Packaging Requirement |
| Mother Liquor/Solvent | Halogenated Organic | HDPE or Glass Carboy. Label: "Contains 3-Chloro-2-hydroxypropanamide - TOXIC."[1] |
| Solid Waste (Gloves/Pads) | Hazardous Solid | Double-bagged in clear polyethylene.[1] |
| Sharps/Glass | Chemically Contaminated Sharps | Rigid puncture-proof container.[1] |
Deactivation Chemistry: For equipment cleaning, use a solution of 5% Sodium Thiosulfate + 5% Sodium Bicarbonate .[1]
-
Mechanism:[3][4] The thiosulfate sulfur acts as a soft nucleophile, attacking the alkyl chloride (or potential epoxide intermediate) and converting it into a water-soluble, non-alkylating thiosulfate ester.[1]
Emergency Workflow: Accidental Exposure
Figure 2: Immediate response workflow for accidental exposure.[1] Speed is critical to prevent systemic absorption.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3712764, 3-chloro-N-hydroxy-2,2-dimethylpropanamide (Analogous Structure Safety).[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Substance Information: 3-chloro-1,2-propanediol (Structural Analog).[1] Retrieved from [Link][1]
-
Organic Syntheses. Handling of Hazardous Chemicals: Alkylating Agents.[1] Org.[1] Synth. 2023, 100, 136-158.[1] Retrieved from [Link][1][5]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
